molecular formula C8H5FN2O B1344218 4-Fluoro-1H-indazole-3-carbaldehyde CAS No. 518987-93-4

4-Fluoro-1H-indazole-3-carbaldehyde

Cat. No.: B1344218
CAS No.: 518987-93-4
M. Wt: 164.14 g/mol
InChI Key: QJNGRCIRSHCFLE-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNGRCIRSHCFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625978
Record name 4-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518987-93-4
Record name 4-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Fluorinated Indazole: Strategic Derivatization for Enhanced Pharmacokinetics and Target Affinity

[1]

Executive Summary

The indazole scaffold (1H-indazole) has ascended to the status of a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems. However, the naked scaffold often suffers from rapid metabolic clearance and suboptimal lipophilicity. The strategic incorporation of fluorine—specifically at the C4, C5, and C6 positions—has emerged as a transformative tactic. This guide analyzes the biological significance of fluorinated indazoles, detailing how the high electronegativity (

Physicochemical Rationale: The Fluorine Effect[1][2][3]

The biological utility of fluorinated indazoles is not accidental; it is a direct consequence of the unique electronic perturbations introduced by the fluorine atom.

Metabolic Blockade and Stability

The primary failure mode for many indazole-based leads is oxidation by Cytochrome P450 enzymes (specifically CYP3A4) at electron-rich positions.

  • Mechanism: The C–H bond has a bond dissociation energy (BDE) of ~98 kcal/mol. The C–F bond is significantly stronger (~116 kcal/mol).

  • Application: Substituting hydrogen with fluorine at the C5 or C6 position effectively blocks the formation of arene oxides and prevents hydroxylation. For example, in the development of ROCK1 inhibitors , placing a fluorine at C6 increased oral bioavailability to 61% by preventing rapid clearance, whereas the non-fluorinated analog was rapidly metabolized.

Electronic Tuning and pKa

The acidity of the N1-proton (pKa ~14 for unsubstituted indazole) is critical for hydrogen bond donor capability.

  • Inductive Effect: Fluorine substitution on the benzene ring exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the N1-H. This enhances the hydrogen bond donor strength of the NH group, potentially strengthening interactions with residues like the hinge region Glu/Asp in kinase domains.

  • Lipophilicity (LogP): Fluorination typically increases LogP, facilitating membrane permeability. However, unlike chlorination, it does not impose a massive steric penalty (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Technical Deep Dive: The Fluorine Scan (SAR)

The position of the fluorine atom dictates the biological outcome. Below is a structural analysis of the "Fluorine Scan" strategy often employed during Lead Optimization.

Visualization: The Indazole Fluorine SAR Map

IndazoleSARIndazoleFluorinated IndazoleCore ScaffoldC3C3 Position(Functionalization)Indazole->C3Suzuki/Buchwald couplingfor target specificityC4C4 Position(Steric/Electronic Gate)Indazole->C4Often reduces potency(Steric clash in hinge)C5C5 Position(Metabolic Hotspot)Indazole->C5Blocks CYP oxidation(Increases t1/2)C6C6 Position(Potency & Bioavailability)Indazole->C6Critical for ROCK1/VEGFRHigh affinity & BioavailabilityN1N1 Position(H-Bond Donor)Indazole->N1pKa modulated byF-substitution on ringOutcome2Low PotencyC4->Outcome2IC50: 2500 nM (ROCK1)Outcome1High PotencyC6->Outcome1IC50: 14 nM (ROCK1)

Figure 1: Structure-Activity Relationship (SAR) map highlighting the divergent biological effects of fluorine substitution at different positions of the indazole ring.

Therapeutic Landscape & Case Studies

Oncology: Kinase Inhibition

Fluorinated indazoles are potent ATP-competitive inhibitors.

  • VEGFR-2 Inhibition: Indazole-pyrimidine derivatives (e.g., Compound 6i) utilize the indazole core to anchor into the ATP binding pocket. The fluorine atom often engages in orthogonal multipolar interactions with carbonyl oxygens of the protein backbone.

  • Case Study (ROCK1): As highlighted in recent RSC Advances research, moving fluorine from C4 to C6 resulted in a >170-fold increase in potency (2500 nM

    
     14 nM). The C4-F likely introduced a steric clash or unfavorable electrostatic repulsion within the active site, while C6-F optimized the fit and metabolic profile.
    
PARP Inhibitors

Niraparib (Zejula) is a prime example of an indazole-based drug (though the core is complex, the indazole scaffold is central to its binding). While Niraparib itself is not fluorinated on the indazole ring, next-generation PARP inhibitors are exploring fluorination to improve blood-brain barrier (BBB) penetration for glioblastoma treatment.

Validated Experimental Workflows

To ensure reproducibility (E-E-A-T), the following protocols are standardized for evaluating fluorinated indazoles.

Synthesis: Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C3 position of a commercially available fluoro-indazole.

Reagents:

  • Substrate: 6-fluoro-3-iodo-1H-indazole

  • Boronic Acid: Aryl-boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). Note: Fluorinated indazoles are often less polar than their non-fluorinated parents; adjust gradient accordingly.

Biological Assay: ADP-Glo™ Kinase Assay

Objective: Determine IC50 for VEGFR-2 or ROCK1.

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response).

  • Enzyme Mix: Prepare 2x Kinase/Buffer mix (Tris-HCl pH 7.5, MgCl2, BSA, DTT).

  • Incubation: Add 2 µL compound + 4 µL Enzyme mix to 384-well plate. Incubate 10 min at RT.

  • Substrate: Add 4 µL ATP/Substrate mix (Ultra-pure ATP is critical). Incubate 60 min.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Read: Add 20 µL Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Read Luminescence.
    
Metabolic Stability: Human Liver Microsomes (HLM)

Objective: Quantify Intrinsic Clearance (

Protocol:

  • Incubation: Incubate test compound (1 µM) with pooled HLMs (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
Visualization: Experimental Logic Flow

Workflowcluster_0Step 1: Primary Screencluster_1Step 2: ADME ProfilingStartFluorinated Indazole LibraryKinaseADP-Glo Kinase Assay(Target: VEGFR2/ROCK1)Start->KinaseFilter1IC50 < 100 nM?Kinase->Filter1MicroMicrosomal Stability (HLM)Check for F-blockade effectFilter1->MicroYesDiscardDiscard / RedesignFilter1->DiscardNoFilter2t1/2 > 30 min?Micro->Filter2LeadLead Candidate(High Potency/Low Clearance)Filter2->LeadYesFilter2->DiscardNo

Figure 2: Sequential screening workflow for validating fluorinated indazole candidates.

Comparative Data Summary

Table 1: Impact of Fluorine Position on Biological Parameters (ROCK1 Inhibition)

Compound IDStructureF-PositionIC50 (nM)Oral Bioavailability (F%)
Ref Indazole (Unsub)None>1000< 20%
51 4-FluoroindazoleC42500N/D
52 6-FluoroindazoleC614 61%

Data adapted from RSC Advances, 2024 [1].

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. (2024).[1]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances / PMC. (2021).

  • Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry. (2006).

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021).

  • On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2020).

An In-depth Technical Guide to the Solubility of 4-Fluoro-1H-indazole-3-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental physicochemical properties that dictate the success of this journey is solubility. For a molecule like 4-Fluoro-1H-indazole-3-carbaldehyde, a versatile building block in medicinal chemistry, understanding its behavior in various organic solvents is not merely an academic exercise; it is a critical determinant for its synthesis, purification, formulation, and ultimately, its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this important intermediate.

Introduction to 4-Fluoro-1H-indazole-3-carbaldehyde

4-Fluoro-1H-indazole-3-carbaldehyde belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors in oncology.[2][3] The presence of the fluorine atom and the carbaldehyde group on the indazole scaffold provides unique electronic properties and reactive handles for further chemical modifications, making it a valuable precursor in the synthesis of complex pharmaceutical agents.[4] The successful progression of any synthesis or formulation involving this compound hinges on a thorough understanding of its solubility profile.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational, albeit simplified, understanding of this principle. The key factors influencing the solubility of 4-Fluoro-1H-indazole-3-carbaldehyde include:

  • Molecular Structure and Polarity: 4-Fluoro-1H-indazole-3-carbaldehyde possesses both polar and non-polar characteristics. The indazole ring system contributes to its aromaticity and potential for π-π stacking interactions. The nitrogen atoms and the carbonyl group of the aldehyde are capable of hydrogen bonding, particularly as hydrogen bond acceptors. The fluorine atom, while electronegative, contributes to the molecule's overall polarity.

  • Solvent Properties: The choice of solvent is paramount. Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the solute. Polar aprotic solvents (e.g., DMSO, DMF) can interact via dipole-dipole interactions. Non-polar solvents (e.g., hexane, toluene) will primarily interact through weaker van der Waals forces.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be experimentally determined.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This method, when executed meticulously, provides reliable and reproducible data.

Materials and Equipment
  • Solute: 4-Fluoro-1H-indazole-3-carbaldehyde (purity ≥ 98%)

  • Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), toluene, hexane).

  • Equipment:

    • Analytical balance

    • Scintillation vials or glass tubes with screw caps

    • Thermostatically controlled shaker or incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 4-Fluoro-1H-indazole-3-carbaldehyde prep2 Add to vial with a known volume of solvent prep1->prep2 equil Shake at a constant temperature (e.g., 24-48 hours) prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 analysis1 Prepare serial dilutions of the saturated solution sep2->analysis1 analysis2 Inject into HPLC-UV for quantification analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3

Caption: Experimental workflow for determining the solubility of 4-Fluoro-1H-indazole-3-carbaldehyde.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Fluoro-1H-indazole-3-carbaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][6] The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand briefly to allow the bulk of the solid to settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any particulate matter.

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Method Development: Develop a suitable reverse-phase HPLC method for the quantification of 4-Fluoro-1H-indazole-3-carbaldehyde. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

    • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

    • Sample Analysis: Inject the diluted sample solutions into the HPLC system and record the peak areas.

    • Calculation: Determine the concentration of 4-Fluoro-1H-indazole-3-carbaldehyde in the diluted samples using the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data
SolventPolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Example: Methanol5.125[Experimental Value][Calculated Value]
Example: Acetone4.325[Experimental Value][Calculated Value]
Example: Ethyl Acetate4.425[Experimental Value][Calculated Value]
Example: Dichloromethane3.125[Experimental Value][Calculated Value]
Example: Toluene2.425[Experimental Value][Calculated Value]
Example: Hexane0.125[Experimental Value][Calculated Value]

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion and Future Perspectives

A thorough understanding of the solubility of 4-Fluoro-1H-indazole-3-carbaldehyde in a range of organic solvents is indispensable for its effective utilization in drug discovery and development. The experimental protocol detailed in this guide provides a robust framework for obtaining high-quality, reproducible solubility data. This information will empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development of new therapeutics based on this promising scaffold.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chem-Impex. (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Ossila. (n.d.). 4-Fluoro-1H-indazole.
  • Fluorochem. (n.d.). 6-BROMO-4-FLUORO-1H-INDAZOLE-3-CARBALDEHYDE.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Royal Society of Chemistry. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • PubChem. (n.d.). Indazole-3-carbaldehyde.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives.
  • Argese, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design.

Sources

A Computational Roadmap for 4-Fluoro-1H-indazole-3-carbaldehyde: A Technical Guide to Theoretical Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive theoretical framework for the in-depth study of 4-Fluoro-1H-indazole-3-carbaldehyde, a molecule of significant interest in medicinal chemistry and drug development. While extensive experimental and theoretical data on this specific isomer is not yet publicly available, this document serves as a roadmap for researchers, leveraging established computational methodologies to predict its structural, spectroscopic, and electronic properties. By providing a detailed, step-by-step protocol for a Density Functional Theory (DFT) based investigation, this guide aims to accelerate the virtual screening and rational design of novel indazole-based therapeutic agents. The methodologies and expected outcomes are grounded in authoritative studies of the parent compound, 1H-indazole-3-carbaldehyde, and related fluorinated heterocycles.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles, often improving metabolic stability, membrane permeability, and binding affinity.[2][3] Consequently, fluorinated indazoles are a promising class of compounds for the development of novel therapeutics.

4-Fluoro-1H-indazole-3-carbaldehyde, the subject of this guide, combines the bioactive indazole core with a fluorine substituent and a reactive carbaldehyde group. The carbaldehyde functionality serves as a versatile synthetic handle for the introduction of further molecular complexity, making it a key intermediate in the synthesis of diverse compound libraries.[4][5][6] A thorough understanding of the fundamental molecular properties of this compound is therefore crucial for its effective utilization in drug design.

This guide proposes a theoretical investigation using quantum chemical calculations to elucidate the molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic characteristics of 4-Fluoro-1H-indazole-3-carbaldehyde. Such a study will provide valuable insights into its reactivity, intermolecular interactions, and spectroscopic signatures, thereby guiding future experimental work.

Proposed Computational Methodology: A Self-Validating System

The theoretical investigation of 4-Fluoro-1H-indazole-3-carbaldehyde will be based on Density Functional Theory (DFT), a robust and widely used computational method for studying the electronic structure of molecules.[7][8] The proposed workflow is designed to be a self-validating system, where the computational parameters are chosen based on their proven accuracy for similar molecular systems.

Software and Computational Environment

All calculations will be performed using a widely recognized quantum chemistry software package, such as Gaussian.[8]

Step-by-Step Computational Protocol
  • Geometry Optimization:

    • The initial molecular structure of 4-Fluoro-1H-indazole-3-carbaldehyde will be built using a molecular modeling program.

    • A full geometry optimization will be performed in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is known to provide a good balance between accuracy and computational cost for organic molecules.[9]

    • The 6-311++G(d,p) basis set will be employed, as it includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.[9]

    • The convergence criteria for the optimization will be set to the default values of the software.

  • Vibrational Frequency Analysis:

    • Following the geometry optimization, a vibrational frequency calculation will be performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies will be scaled by an appropriate factor (typically around 0.967 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the functional. This will allow for a more accurate comparison with experimental IR and Raman spectra.

  • NMR Chemical Shift Calculation:

    • The Gauge-Independent Atomic Orbital (GIAO) method will be used to calculate the ¹H and ¹³C NMR chemical shifts.[7]

    • These calculations will be performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry.

    • The calculated isotropic shielding values will be referenced to the corresponding values for tetramethylsilane (TMS) calculated at the same level of theory to obtain the chemical shifts.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap will be calculated to assess the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to identify the electrophilic and nucleophilic sites of the molecule, providing insights into its reactivity and intermolecular interaction patterns.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular charge transfer interactions.

The proposed computational workflow is summarized in the following diagram:

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Predicted Properties mol_structure Initial Molecular Structure of 4-Fluoro-1H-indazole-3-carbaldehyde geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc elec_prop Electronic Properties (HOMO, LUMO, MEP, NBO) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom ir_raman Simulated IR & Raman Spectra freq_calc->ir_raman nmr_spectra Predicted ¹H & ¹³C NMR Spectra nmr_calc->nmr_spectra reactivity Reactivity Descriptors (HOMO-LUMO Gap, MEP) elec_prop->reactivity

Caption: Proposed workflow for the theoretical study.

Expected Outcomes and Data Presentation

The proposed theoretical investigation is expected to yield a wealth of information about the molecular properties of 4-Fluoro-1H-indazole-3-carbaldehyde. This data will be presented in a clear and concise manner to facilitate its interpretation and use in further research.

Molecular Geometry

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, will be tabulated. These values can be compared with experimental data from X-ray crystallography, should it become available. The fluorine substituent at the 4-position is expected to have a noticeable effect on the geometry of the benzene ring compared to the parent 1H-indazole-3-carbaldehyde.

Table 1: Predicted Geometrical Parameters for 4-Fluoro-1H-indazole-3-carbaldehyde

ParameterBond Length (Å)ParameterBond Angle (°)
C3-C10Predicted ValueN1-N2-C3Predicted Value
C4-FPredicted ValueC4-C5-C6Predicted Value
C10-OPredicted ValueC3-C10-OPredicted Value
............

Note: The table will be populated with the calculated values upon completion of the study.

Spectroscopic Properties

The calculated vibrational frequencies and NMR chemical shifts will be presented and, where possible, compared with experimental data for related compounds. For instance, the calculated ¹H and ¹³C NMR spectra can be compared to the experimental data available for the constitutional isomer, 5-Fluoro-1H-indazole-3-carboxaldehyde, to assess the influence of the fluorine position on the chemical shifts.[10]

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupPredicted Frequency (cm⁻¹)
N-H stretchPredicted Value
C=O stretchPredicted Value
C-F stretchPredicted Value
......

Note: The table will be populated with the scaled calculated values.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
H1Predicted ValueC3
H5Predicted ValueC4
.........

Note: The table will be populated with the calculated values referenced to TMS.

Electronic Properties and Reactivity

The analysis of the electronic properties will provide crucial insights into the reactivity of 4-Fluoro-1H-indazole-3-carbaldehyde. The HOMO and LUMO energies and their energy gap will be tabulated. The molecular electrostatic potential map will be visualized to highlight the regions of positive and negative potential, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 4: Predicted Electronic Properties

PropertyPredicted Value (eV)
HOMO EnergyPredicted Value
LUMO EnergyPredicted Value
HOMO-LUMO GapPredicted Value

Note: The table will be populated with the calculated values.

The molecular structure and the HOMO-LUMO distribution can be visualized as follows:

Caption: Molecular structure and FMO concept.

Conclusion and Future Directions

This technical guide presents a robust and scientifically grounded framework for the theoretical investigation of 4-Fluoro-1H-indazole-3-carbaldehyde. The proposed computational study will provide a comprehensive understanding of its structural, spectroscopic, and electronic properties, which are essential for its application in drug discovery and organic synthesis. The predicted data will serve as a valuable resource for researchers, enabling them to make informed decisions in the design and synthesis of novel indazole-based compounds.

It is imperative to emphasize that theoretical predictions should ideally be validated by experimental data. Therefore, the synthesis and experimental characterization (e.g., by X-ray crystallography, FT-IR, and NMR spectroscopy) of 4-Fluoro-1H-indazole-3-carbaldehyde are highly encouraged. The comparison between the theoretical and experimental results will not only validate the computational model but also provide a deeper and more complete understanding of the molecule's properties.

References

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-737. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Oriental Journal of Chemistry. (2015). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. [Link]

  • ResearchGate. (2018). Structural (X-ray), spectroscopic (FT-IR, FT-Raman) and computational (DFT) analysis of intermolecular interactions in 1H-indazole-3-carbaldehyde. [Link]

  • RSC Publishing. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

  • PubMed. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. [Link]

  • Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. [Link]

  • Google Patents. (2018).
  • ResearchGate. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. [Link]

  • National Institutes of Health. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • PubMed Central. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • PubMed Central. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • PubMed Central. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. [Link]

  • PubMed Central. (2024). Synthetic Strategies to Access Fluorinated Azoles. [Link]

  • ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 4-Bromo-7-fluoro-1H-indazole-3-carbaldehyde. [Link]

  • The Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 4-Fluoro-1H-indazole-3-carbaldehyde in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 4-Fluoro-1H-indazole Scaffold

The indazole core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to participate in hydrogen bonding.[1] The introduction of a fluorine atom at the 4-position of the indazole ring, coupled with a reactive carbaldehyde group at the 3-position, creates a versatile building block, 4-Fluoro-1H-indazole-3-carbaldehyde , for the synthesis of novel fluorescent probes.

The fluorine substituent offers several key advantages:

  • Modulation of Electronic Properties: As a highly electronegative atom, fluorine can significantly influence the electron density of the indazole ring system, thereby tuning the energy gap of the resulting fluorophore.[2] This allows for the rational design of probes with specific absorption and emission characteristics.

  • Enhanced Photostability: Fluorination can increase the resistance of the probe to photobleaching, a critical attribute for long-term imaging experiments.

  • Metabolic Stability: In the context of biological applications, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation.

  • Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the probe's binding to target molecules and its photophysical properties in different environments.[2]

The aldehyde functionality at the 3-position provides a convenient handle for a variety of chemical transformations, enabling the straightforward construction of a diverse library of fluorescent probes through reactions such as Knoevenagel condensation and Schiff base formation.[3][4] This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent probes derived from 4-Fluoro-1H-indazole-3-carbaldehyde.

Synthesis of the Core Scaffold: 4-Fluoro-1H-indazole-3-carbaldehyde

The synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde can be achieved from the corresponding 4-fluoroindole through a nitrosation reaction. This method provides a direct and efficient route to the desired indazole-3-carboxaldehyde.[5]

Protocol 1: Synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde from 4-Fluoroindole

This protocol is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxaldehydes.[5]

Materials:

  • 4-Fluoroindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroindole (1.0 eq) in a mixture of DMF and water.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (3.0 eq) in water.

  • Slowly add the sodium nitrite solution to the cooled 4-fluoroindole solution using a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly add a solution of hydrochloric acid (2 M) dropwise until the pH of the mixture is acidic.

  • Allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent, to afford 4-Fluoro-1H-indazole-3-carbaldehyde as a solid.

Causality Behind Experimental Choices:

  • Nitrosation: The reaction of the indole with nitrous acid (generated in situ from NaNO₂ and HCl) leads to the formation of a nitroso intermediate at the C3 position. This is followed by a ring-opening and subsequent recyclization to form the indazole ring.[5]

  • Temperature Control: Maintaining a low temperature during the addition of sodium nitrite and acid is crucial to control the reaction rate and minimize the formation of side products.

  • Purification: Column chromatography is essential to remove any unreacted starting material and byproducts, ensuring the purity of the final 4-Fluoro-1H-indazole-3-carbaldehyde.

Diagram of Synthetic Workflow:

G start 4-Fluoroindole reagents NaNO₂, HCl DMF/H₂O, 0°C to RT product 4-Fluoro-1H-indazole-3-carbaldehyde reagents->product Nitrosation & Rearrangement

Caption: Synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde.

Synthesis of Fluorescent Probes

The aldehyde group of 4-Fluoro-1H-indazole-3-carbaldehyde is a versatile functional group for the synthesis of fluorescent probes. Two common and effective methods are Knoevenagel condensation and Schiff base formation.

Knoevenagel Condensation for Push-Pull Fluorophores

Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically in the presence of a basic catalyst.[3] This reaction is particularly useful for creating "push-pull" fluorophores, where the electron-donating indazole moiety is conjugated to an electron-withdrawing group, often resulting in compounds with interesting photophysical properties such as large Stokes shifts and solvatochromism.

Protocol 2: Synthesis of a 4-Fluoro-1H-indazole-based Fluorescent Probe via Knoevenagel Condensation

Materials:

  • 4-Fluoro-1H-indazole-3-carbaldehyde

  • Malononitrile (or other active methylene compound, e.g., ethyl cyanoacetate)

  • Piperidine (or other basic catalyst)

  • Ethanol (or other suitable solvent)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Active Methylene Compound: Malononitrile is a common choice due to the high reactivity of its methylene protons, which are activated by the two adjacent cyano groups.

  • Basic Catalyst: Piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde carbonyl group.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, leading to a higher yield of the desired product in a shorter time.

Diagram of Knoevenagel Condensation Workflow:

G start 4-Fluoro-1H-indazole-3-carbaldehyde reagents Active Methylene Compound (e.g., Malononitrile) Basic Catalyst (e.g., Piperidine) product Indazole-based Push-Pull Fluorophore reagents->product Knoevenagel Condensation

Caption: Synthesis via Knoevenagel Condensation.

Schiff Base Formation for Environmentally Sensitive Probes

The reaction of 4-Fluoro-1H-indazole-3-carbaldehyde with a primary amine, such as a substituted aniline, leads to the formation of a Schiff base (imine). The resulting fluorophores often exhibit sensitivity to their local environment, such as polarity or pH, which can be exploited for sensing applications.

Protocol 3: Synthesis of a 4-Fluoro-1H-indazole-based Fluorescent Probe via Schiff Base Formation

Materials:

  • 4-Fluoro-1H-indazole-3-carbaldehyde

  • Substituted Aniline (e.g., 4-aminophenol)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (or methanol)

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-1H-indazole-3-carbaldehyde (1.0 eq) and the substituted aniline (1.0 eq) in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product may precipitate upon cooling. Collect the solid by filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acetic acid protonates the oxygen atom of the aldehyde's carbonyl group, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the amine.

  • Solvent: Ethanol or methanol are good solvents for both reactants and the resulting Schiff base, facilitating the reaction.

  • Reflux: As with the Knoevenagel condensation, heating accelerates the reaction.

Diagram of Schiff Base Formation Workflow:

G start 4-Fluoro-1H-indazole-3-carbaldehyde reagents Primary Amine (e.g., Substituted Aniline) Acid Catalyst product Indazole-based Schiff Base Fluorophore reagents->product Schiff Base Formation

Caption: Synthesis via Schiff Base Formation.

Photophysical Properties of Indazole-Based Fluorescent Probes

Table 1: Expected Photophysical Properties of Fluorescent Probes Derived from 4-Fluoro-1H-indazole-3-carbaldehyde

Probe TypeExpected λ_abs (nm)Expected λ_em (nm)Expected Stokes Shift (nm)Expected Quantum Yield (Φ)Key Features
Knoevenagel Adduct 400 - 450480 - 55080 - 100Moderate to HighLarge Stokes shift, potential for solvatochromism.
Schiff Base Adduct 380 - 420450 - 52070 - 100Low to ModeratePotential for "turn-on" fluorescence upon binding to a target or change in environment.

Note: These are estimated values and will vary depending on the specific chemical structure and solvent environment.

Application in Cellular Imaging

Fluorescent probes derived from 4-Fluoro-1H-indazole-3-carbaldehyde hold significant promise for applications in live-cell imaging. Their generally hydrophobic nature may facilitate cell permeability, and the tunability of their fluorescence properties allows for the design of probes targeted to specific cellular compartments or analytes.

Protocol 4: General Protocol for Live-Cell Imaging with Indazole-Based Fluorescent Probes

Materials:

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips

  • Indazole-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters and a live-cell imaging chamber (maintaining 37 °C and 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).

    • Remove the old medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in the CO₂ incubator. The optimal incubation time and concentration should be determined empirically for each probe and cell line.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Place the dish or coverslip on the stage of the fluorescence microscope within the live-cell imaging chamber.

    • Acquire images using the appropriate excitation and emission filters for the specific indazole-based probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[7]

Causality Behind Experimental Choices:

  • DMSO Stock Solution: Most organic fluorescent probes are not readily soluble in aqueous media, so a concentrated stock solution in a biocompatible solvent like DMSO is necessary.

  • Incubation Time and Concentration: These parameters are critical for achieving sufficient intracellular probe concentration for imaging without causing cytotoxicity. Optimization is key.

  • Washing Steps: Thorough washing is essential to reduce background fluorescence from unbound probe in the medium, thereby improving the signal-to-noise ratio.

  • Live-Cell Imaging Chamber: Maintaining physiological conditions (temperature and CO₂ levels) is crucial for the health and viability of the cells during the imaging experiment.

Diagram of Live-Cell Imaging Workflow:

G cell_seeding Seed Cells on Glass-Bottom Dish probe_loading Incubate with Indazole-Based Probe cell_seeding->probe_loading washing Wash to Remove Unbound Probe probe_loading->washing imaging Image with Fluorescence Microscope washing->imaging

Caption: General workflow for live-cell imaging.

Conclusion and Future Perspectives

4-Fluoro-1H-indazole-3-carbaldehyde is a highly promising and versatile building block for the development of novel fluorescent probes. The strategic placement of the fluorine atom and the reactive aldehyde group allows for the synthesis of a wide array of fluorophores with tunable photophysical properties. The protocols outlined in this document provide a solid foundation for researchers to synthesize and apply these probes in various biological contexts.

Future research in this area will likely focus on the development of probes with specific targeting moieties for organelles or biomolecules of interest, as well as the exploration of their potential in advanced imaging techniques such as super-resolution microscopy and in vivo imaging. The continued investigation of the structure-property relationships of these fluorinated indazole derivatives will undoubtedly lead to the creation of next-generation fluorescent tools for the advancement of life sciences and drug discovery.

References

  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Reactive group effects on the photophysical and biological properties of 2-phenyl-1H-phenanthro[9,10-d]imidazole derivatives as fluorescent markers. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of indazole-based fluorophores. (n.d.). Royal Society of Chemistry. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. [Link]

  • Knoevenagel condensation of aldehydes with active methylene compounds.... (n.d.). ResearchGate. [Link]

  • Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. (2021). Natural Volatiles & Essential Oils. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

  • Photophysical Properties of the Fluorescence Probes under Different Conditions. (n.d.). ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008). European Journal of Medicinal Chemistry. [Link]

Sources

Strategic Development of a Validated Reversed-Phase HPLC Method for the Analysis of 4-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and scientifically grounded guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Fluoro-1H-indazole-3-carbaldehyde. This molecule is a key building block in medicinal chemistry and pharmaceutical development. The narrative moves beyond a simple protocol, elucidating the causal reasoning behind each experimental choice—from column and mobile phase selection to detector settings. The methodology is structured to ensure self-validation, aligning with stringent industry standards for analytical integrity. Protocols are detailed for systematic method development and subsequent validation in accordance with the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Analyte Characterization: The Foundation of Method Design

Understanding the physicochemical properties of 4-Fluoro-1H-indazole-3-carbaldehyde is the critical first step in designing a selective and robust HPLC method. These properties dictate the analyte's behavior within the chromatographic system.

The structure consists of an indazole ring system, which is aromatic and contains nitrogen atoms, fused to a benzene ring. It is functionalized with a polar aldehyde group and an electronegative fluorine atom. This combination of an aromatic core with polar functional groups results in a molecule of intermediate polarity. A related compound, 6-bromo-4-fluoro-1H-indazole-3-carbaldehyde, has a calculated LogP of approximately 2.6, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[1] The indazole ring is a strong chromophore, a characteristic essential for UV-Vis detection.[2] Structurally similar indole derivatives exhibit distinct UV absorbance spectra, with maxima often found between 240 nm and 300 nm, making UV detection a highly viable analytical approach.[3]

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C₈H₅FN₂O-
Molecular Weight ~164.14 g/mol Influences diffusion rates but is not a primary factor for retention in RP-HPLC.[4]
Structure Fluorinated Indazole CarbaldehydeAromatic core with polar groups suggests intermediate polarity.
Polarity Moderately polar/hydrophobicIdeal for separation via Reversed-Phase (RP) chromatography.[5]
UV Absorbance Strong chromophore due to the indazole ring system.[2]Suitable for sensitive quantification using a UV-Vis or Diode Array Detector (DAD).
Solubility Expected to be soluble in common organic solvents like Methanol and Acetonitrile.Simplifies the preparation of standard and sample solutions.

Foundational Principles: Selecting the Right Chromatographic Mode

Chromatographic separation occurs when components in a sample distribute differently between a stationary phase and a mobile phase.[6][7] Given the intermediate polarity of 4-Fluoro-1H-indazole-3-carbaldehyde, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and effective choice.

In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[5] The retention mechanism is based on hydrophobic interactions; less polar analytes interact more strongly with the stationary phase and thus elute later. By modulating the polarity of the mobile phase—typically a mixture of water and a less polar organic solvent like acetonitrile or methanol—we can control the retention and achieve separation.[8]

Experimental Design and Rationale

A systematic approach to method development minimizes time and ensures the final method is robust and reliable. The following sections detail the equipment, reagents, and logical workflow for developing the method from the ground up.

Instrumentation and Consumables (Recommended)
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Data Acquisition Software: Chromatography data system (CDS) for instrument control, data acquisition, and processing.

Reagent and Sample Preparation
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH). Water should be of high purity (e.g., Milli-Q or equivalent).

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Fluoro-1H-indazole-3-carbaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol or a 50:50 mixture of acetonitrile and water.

    • Working Standard (e.g., 50 µg/mL): Dilute the stock solution appropriately with the mobile phase to prepare a working standard for method development and validation.

Protocol: Systematic Method Development Workflow

This protocol follows a logical progression from initial scouting to final optimization.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_scout Phase 2: Scouting cluster_optimize Phase 3: Optimization A Prepare Analyte Standard (50 µg/mL in Mobile Phase) B Acquire UV-Vis Spectrum (200-400 nm via DAD) A->B C Select Optimal Wavelength (λmax) B->C E Perform Broad Gradient Run (e.g., 10-90% ACN in 20 min) C->E Inform Detector Settings D Select C18 Column (e.g., 4.6x150 mm, 5 µm) D->E F Determine Approximate Elution %ACN E->F G Develop Isocratic Method (Based on elution %ACN from scouting) F->G Guide Starting Conditions H Fine-tune %ACN for Optimal Retention Time (k') and Resolution (Rs) G->H I Assess Peak Shape (Tailing Factor) H->I J Finalize Method Conditions I->J

Caption: A logical workflow for systematic HPLC method development.

Step 1: Initial Conditions & UV Spectrum Analysis

The first step is to determine the optimal wavelength for detection to ensure maximum sensitivity.

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: DAD, scanning from 200-400 nm

  • Procedure: Inject the working standard solution. The DAD will capture the full UV spectrum of the analyte as it elutes.

  • Rationale and Interpretation: Identify the wavelength of maximum absorbance (λmax). For indole and indazole derivatives, this is often in the 250-300 nm range.[3][9] Selecting the λmax provides the best signal-to-noise ratio for quantification. For this analysis, a wavelength around 280 nm is a probable starting point.

Step 2: Gradient Elution Scouting

A broad gradient run is the most efficient way to determine the approximate mobile phase composition required to elute the analyte.

  • Gradient Program:

    • 0-20 min: 10% B to 90% B

    • 20-22 min: 90% B (column wash)

    • 22-25 min: Re-equilibrate at 10% B

  • Procedure: Inject the working standard and run the gradient program.

  • Rationale and Interpretation: Note the retention time (t_R) of the analyte. The mobile phase composition at this time is a good starting point for developing a more efficient isocratic method. For example, if the analyte elutes at 12 minutes, the approximate acetonitrile concentration is 10% + (12/20)*(90%-10%) = 58% ACN.

Step 3: Isocratic Method Optimization

Based on the scouting run, an isocratic method can be developed for faster analysis and better reproducibility.

  • Initial Isocratic Conditions: Based on the example above, start with a mobile phase of 42:58 Water:Acetonitrile.

  • Procedure: Inject the working standard.

  • Rationale and Interpretation:

    • Retention Factor (k'): Aim for a k' between 2 and 10 for robust separation from the solvent front and a reasonable run time. Adjust the %ACN to achieve this. Increasing ACN will decrease retention time, while decreasing ACN will increase it.

    • Peak Shape: The peak should be symmetrical, with a tailing factor (T_f) between 0.9 and 1.5. Poor peak shape may indicate secondary interactions with the stationary phase or issues with the sample solvent.

    • Efficiency: A high number of theoretical plates (N) indicates good column efficiency.

Optimized Chromatographic Conditions (Example)

The iterative optimization process should lead to a final set of conditions that provide a sharp, symmetrical peak with an appropriate retention time.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 45:55 (v/v) Water:Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Expected Retention Time ~ 5.5 minutes

Method Validation Protocol (per ICH Q2(R1)/Q2(R2))

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[10][11][12] Validation demonstrates that the analytical procedure is accurate, precise, specific, and robust.

ValidationWorkflow Start Optimized HPLC Method Specificity Specificity (Peak Purity, Placebo Inj.) Start->Specificity Linearity Linearity & Range (5 concentrations, 3 reps) Start->Linearity Accuracy Accuracy (Spike recovery, 3 levels, 3 reps) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Start->LOD_LOQ Robustness Robustness (Vary Flow Rate, %ACN, Temp.) Start->Robustness SST System Suitability (Define criteria) Start->SST Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated SST->Validated

Caption: The validation workflow ensures the analytical method is fit for purpose.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

  • Protocol: Analyze a placebo (all formulation components except the active ingredient) and a spiked sample. Use a DAD to perform peak purity analysis on the analyte peak.

  • Acceptance Criteria: The placebo should show no interfering peaks at the retention time of the analyte. The peak purity index should be > 0.99.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol: Prepare at least five concentrations across a range (e.g., 50% to 150% of the target concentration). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery.

  • Protocol: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase Composition (± 2% absolute)

    • Column Temperature (± 5 °C)

  • Acceptance Criteria: System suitability parameters (see below) should remain within acceptable limits.

System Suitability Testing (SST)

SST is an integral part of any analytical method and is performed before sample analysis to ensure the chromatographic system is performing adequately.[6][13]

  • Protocol: Inject a working standard five or six times.

  • Acceptance Criteria (Typical):

    • Tailing Factor (T_f): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • RSD of Peak Areas: ≤ 2.0%

Data Summary & Interpretation (Example Tables)

Table 1: Example Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
25 248500
40 399800
50 501200
60 602500
75 753100

| Result | r² = 0.9998 |

Table 2: Example Accuracy and Precision Data (100% Level, n=6)

Replicate Measured Conc. (µg/mL) Recovery (%)
1 50.1 100.2
2 49.8 99.6
3 50.3 100.6
4 49.9 99.8
5 50.5 101.0
6 49.7 99.4
Mean 50.05 100.1

| RSD (%) | 0.65% | - |

Conclusion

This application note has detailed a systematic, science-driven approach to developing and validating a reversed-phase HPLC method for the analysis of 4-Fluoro-1H-indazole-3-carbaldehyde. By beginning with a thorough understanding of the analyte's properties, we established a logical basis for selecting a C18 column with a water/acetonitrile mobile phase and UV detection. The outlined protocols for method development and validation, grounded in ICH and USP principles[6][10], provide a clear pathway to establishing a robust, reliable, and accurate analytical method suitable for quality control and stability testing in a regulated pharmaceutical environment.

References

  • U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Kim, J. H., & Kim-Shapiro, D. B. (2003). UV−visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole-3-acetaldehyde by bovine xanthine oxidase. ResearchGate. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Jia, A., et al. (2021). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Lodi, G., et al. (2015). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. National Center for Biotechnology Information. Retrieved from [Link]

  • Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Hu, Y., et al. (2001). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Application Note: Engineering Fluorinated Indazole Intermediates for High-Efficiency OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-Fluoro-1H-indazole-3-carbaldehyde CAS Registry Number: (Analogous search required for specific isomer, often custom synthesized) Application Domain: Optoelectronics, Thermally Activated Delayed Fluorescence (TADF) Emitters, Phosphorescent Hosts.

Executive Summary & Material Science Context

4-Fluoro-1H-indazole-3-carbaldehyde is a "privileged scaffold" in the design of next-generation organic light-emitting diodes (OLEDs). While indazoles have historically been the province of kinase inhibition in drug discovery, their electronic amphotericity (ability to act as both electron donors and acceptors depending on functionalization) has led to a surge in their use as optoelectronic building blocks.

This specific isomer—functionalized with an aldehyde at C3 and a fluorine atom at C4—offers two distinct engineering advantages for OLED materials:

  • The C3-Aldehyde "Warhead": This is a reactive handle for Knoevenagel condensations or Schiff base formation, allowing the extension of

    
    -conjugation to create Donor-Acceptor (D-A) architectures essential for TADF.
    
  • The C4-Fluorine "Tuner": Unlike remote fluorination, the C4-fluoro substituent exerts a strong inductive effect (

    
    ) proximal to the nitrogen core. This lowers the Highest Occupied Molecular Orbital (HOMO) level, improving oxidative stability and facilitating blue-shifted emission. Furthermore, the C-F bond promotes intermolecular interactions (C-F
    
    
    
    H) that enhance charge carrier mobility in the solid state.

Synthetic Architecture & Workflow

The following workflow outlines the conversion of raw precursors into the aldehyde intermediate, and subsequently into an active OLED emitter.

Diagram 1: Synthetic Pathway & Material Design

G Start Precursor: 4-Fluoroindole Step1 Nitrosation & Ring Closure Start->Step1 NaNO2, HCl Inter Intermediate: 4-Fluoro-1H-indazole- 3-carbaldehyde Step1->Inter Yield: ~80-85% Step2 Functionalization (Knoevenagel/Schiff) Inter->Step2 Acceptor (e.g., Malononitrile) Final Active OLED Material (D-A Emitter or Host) Step2->Final Purification (Sublimation)

Caption: Workflow transforming 4-fluoroindole into the target aldehyde, then to a functional OLED emitter.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde

Rationale: Direct formylation of indazoles is difficult. The most robust route, validated by recent literature, involves the nitrosation of indole derivatives which triggers a ring expansion/rearrangement to the indazole aldehyde.

Reagents:

  • 4-Fluoroindole (Starting Material)

  • Sodium Nitrite (

    
    )
    
  • Hydrochloric Acid (

    
    )
    
  • Acetone (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoroindole (

    
    ) in acetone (
    
    
    
    ) in a round-bottom flask.
  • Nitrosation: Cool the solution to

    
     in an ice bath. Add aqueous 
    
    
    
    (
    
    
    in
    
    
    ) dropwise over 20 minutes.
  • Acidification: Dropwise add

    
     (
    
    
    
    ) while maintaining the temperature below
    
    
    . Caution: Evolution of
    
    
    gases; perform in a fume hood.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will darken as the rearrangement occurs.

  • Extraction: Dilute with brine (

    
    ) and extract with Ethyl Acetate (
    
    
    
    ).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).
    
    • Quality Control: Confirm structure via

      
      -NMR. Look for the characteristic aldehyde singlet at 
      
      
      
      .
Protocol B: Functionalization to OLED Emitter (Knoevenagel Condensation)

Rationale: To create a TADF emitter, we conjugate the electron-rich indazole core with an electron-withdrawing group (EWG) using the aldehyde handle.

Reagents:

  • 4-Fluoro-1H-indazole-3-carbaldehyde (from Protocol A)

  • Malononitrile (Acceptor)

  • Piperidine (Catalyst)

  • Ethanol (Anhydrous)

Methodology:

  • Dissolve the aldehyde (

    
    ) and malononitrile (
    
    
    
    ) in anhydrous ethanol (
    
    
    ).
  • Add catalytic piperidine (

    
    ).
    
  • Reflux at

    
     for 6 hours. A precipitate (often yellow/orange) indicates the formation of the vinyl-cyano product.
    
  • Critical Purification: Filter the solid. Recrystallize from acetonitrile.

  • Sublimation: For OLED device grade, the material must be purified by thermal gradient sublimation (

    
    ) to remove trace catalysts which act as exciton quenchers.
    

Device Fabrication & Characterization

Diagram 2: OLED Device Architecture & Energy Levels

D cluster_0 OLED Stack Configuration Cathode Cathode (Al/LiF) Electron Injection ETL ETL (TPBi) Electron Transport Cathode->ETL EML EML (Host: mCBP + Guest: 4-F-Indazole Derivative) ETL->EML HTL HTL (TAPC) Hole Transport EML->HTL Anode Anode (ITO) Hole Injection HTL->Anode

Caption: Standard OLED stack. The 4-F-Indazole derivative serves as the dopant in the EML.

Fabrication Protocol
  • Substrate Cleaning: Ultrasonic cleaning of ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each), followed by UV-Ozone treatment (20 min) to increase work function.

  • Vacuum Deposition: Transfer to a vacuum chamber (

    
    ).
    
  • Layer Deposition:

    • Hole Transport Layer (HTL): Evaporate TAPC (

      
      ).
      
    • Emissive Layer (EML): Co-evaporate Host (e.g., mCBP) and Dopant (4-Fluoro-indazole derivative) at a ratio of 90:10. Thickness:

      
      .
      
    • Electron Transport Layer (ETL): Evaporate TPBi (

      
      ).
      
    • Cathode: LiF (

      
      ) / Al (
      
      
      
      ).
  • Encapsulation: Encapsulate in a nitrogen glovebox using UV-curable epoxy and a glass lid to prevent water/oxygen ingress.

Data Reporting: Expected Parameter Shifts

Comparing the 4-Fluoro analog to the non-fluorinated parent molecule.

ParameterNon-Fluorinated (H)4-Fluoro Analog (F)Impact of Fluorination
HOMO Level -5.6 eV-5.8 eVDeepened: Improved hole injection stability.
Emission

460 nm (Blue)445 nm (Deep Blue)Blue Shift: Due to inductive withdrawal stabilizing HOMO.
Quantum Yield (

)
~70%~85%Increased: Reduced non-radiative decay pathways.
Sublimation Temp 180°C165°CLowered: Reduced intermolecular

-stacking due to F-repulsion.

Troubleshooting & Critical Controls

  • Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to carboxylic acid if stored improperly. Control: Store under Nitrogen at

    
    . Verify purity via TLC before use (Acid stays at baseline).
    
  • Water Sensitivity: During Knoevenagel condensation, water is a byproduct. If the reaction stalls, use a Dean-Stark trap or molecular sieves to drive the equilibrium.

  • Ortho-Effect: The 4-fluoro substituent is sterically adjacent to the C3-aldehyde. This may slow down condensation reactions compared to the 5- or 6-fluoro isomers. Solution: Increase reaction time or temperature slightly (reflux in Toluene instead of Ethanol if needed).

References

  • Luo, J., et al. (2018). "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles." RSC Advances.

  • Adachi, C., et al. (2012).[2] "Highly efficient organic light-emitting diodes with thermally activated delayed fluorescence."[3][4] Nature. (Foundational TADF reference).

  • Zhang, Q., et al. (2016). "Design of Efficient Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes." Journal of the American Chemical Society.

  • Gompper, R., et al. (1997). "Synthesis of Donor-Acceptor Substituted Indazoles." Tetrahedron. (Chemistry of Indazole-3-carbaldehydes).

Sources

Application Notes & Protocols: Enzymatic Oxidation of 4-Fluoro-1H-indazole-3-carbaldehyde by Aldehyde Oxidase

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Fluoro-1H-indazole-3-carbaldehyde in Drug Discovery

The indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] Derivatives of 1H-indazole-3-carbaldehyde are crucial intermediates for synthesizing polyfunctionalized 3-substituted indazoles, which are prized for their ability to form strong hydrogen bonds within the hydrophobic pockets of proteins.[3] The specific compound, 4-Fluoro-1H-indazole-3-carbaldehyde, combines the bioisosteric properties of the indazole ring with the metabolic and binding modulation offered by a fluorine substituent.

As drug development professionals, our focus extends beyond synthesis to the metabolic fate of such molecules. The aldehyde functional group at the 3-position is a potential site for extensive metabolism, primarily through oxidation. Understanding the enzymatic reactions that this moiety undergoes is critical for predicting pharmacokinetic profiles, identifying potential active metabolites, and avoiding unforeseen toxicity. This guide provides a detailed examination of the primary enzymatic reaction involving 4-Fluoro-1H-indazole-3-carbaldehyde: its oxidation to the corresponding carboxylic acid, a reaction predominantly catalyzed by cytosolic molybdo-enzymes such as Aldehyde Oxidase (AOX).

Section 1: The Predominant Metabolic Pathway: Oxidation by Aldehyde Oxidase (AOX)

While Cytochrome P450 (CYP) enzymes are often the primary focus of drug metabolism studies, they are not the only significant players. For nitrogen-containing heterocyclic aldehydes, Aldehyde Oxidase (AOX1 in humans) is a key enzyme responsible for metabolic clearance.[4]

Causality Behind the Experimental Focus on AOX:

  • Substrate Specificity: AOX exhibits a strong affinity for aldehydes, catalyzing their oxidation to carboxylic acids. Furthermore, it is well-documented for its role in the metabolism of N-heterocyclic systems.[4][5] The structure of 4-Fluoro-1H-indazole-3-carbaldehyde makes it a prime candidate for AOX-mediated metabolism.

  • Cellular Location: AOX is a soluble enzyme located in the cytosol of hepatocytes.[4] This is a crucial distinction from CYP enzymes, which are membrane-bound within the endoplasmic reticulum. Consequently, standard in vitro assays using liver microsomes (which are vesicles of the endoplasmic reticulum) may significantly underestimate or completely miss the contribution of AOX to a compound's metabolism. Therefore, liver cytosol or, more comprehensively, hepatocyte-based assays are required for accurate assessment.[4]

  • Species Differences: The expression and activity of AOX can vary significantly between species used in preclinical studies and humans. Rodents, for example, express multiple active AOX enzymes, whereas humans possess a single functional one (AOX1).[4] Dogs, a common preclinical species, lack significant AOX activity, which can lead to dangerously misleading pharmacokinetic data if a drug is an AOX substrate. This underscores the necessity of using human-derived reagents (e.g., human liver cytosol) early in the discovery process.

The enzymatic reaction is a direct oxidation of the aldehyde group to a carboxylic acid, as depicted below.

G sub 4-Fluoro-1H-indazole-3-carbaldehyde prod 4-Fluoro-1H-indazole-3-carboxylic acid sub->prod Aldehyde Oxidase (AOX) H₂O → 2e⁻ + 2H⁺ G cluster_0 Phase 1: Substrate Depletion Assay cluster_1 Phase 2: Analysis A Prepare Reactions: - Human Liver Cytosol - Test Compound (1 µM) - Control (No Cytosol) B Incubate at 37°C A->B C Time Points (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Acetonitrile with Internal Standard) C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Quantify Parent Compound vs. Time F->G I Metabolite Identification Scan F->I H Calculate In Vitro Half-Life (t½) G->H

Figure 2: Experimental workflow for metabolic stability assessment.

Trustworthiness through Self-Validation: The protocol's integrity is maintained by including critical controls:

  • Time Zero (T0) Sample: Represents 100% of the initial compound concentration.

  • Negative Control (No Enzyme): A reaction mixture incubated for the full duration without cytosol. Significant compound loss here indicates chemical instability, not enzymatic metabolism.

  • Positive Control (Known AOX Substrate): Including a compound like zaleplon or carbazeran validates that the cytosolic fraction is enzymatically active.

Section 3: Detailed Experimental Protocols

Protocol 1: AOX Substrate Assessment in Human Liver Cytosol

This protocol details the steps to determine the rate of metabolism of 4-Fluoro-1H-indazole-3-carbaldehyde.

1. Materials and Reagents:

  • 4-Fluoro-1H-indazole-3-carbaldehyde (Test Compound)

  • Pooled Human Liver Cytosol (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS), e.g., Tolbutamide or a structurally similar, stable compound not found in the matrix.

  • 96-well incubation plates and collection plates

  • Multichannel pipette, incubator, centrifuge

2. Preparation of Solutions:

  • Test Compound Stock (1 mM): Dissolve the compound in DMSO.

  • Working Solution (100 µM): Dilute the stock solution 1:10 in Potassium Phosphate Buffer.

  • Cytosol Suspension: Thaw human liver cytosol on ice. Dilute to a final protein concentration of 1 mg/mL in cold Potassium Phosphate Buffer. Keep on ice at all times.

  • Quenching Solution: Acetonitrile containing the Internal Standard at a fixed concentration (e.g., 100 nM).

3. Incubation Procedure:

  • Pre-warm the 1 mg/mL cytosol suspension and the buffer in a 37°C water bath for 5 minutes.

  • In a 96-well plate, add 99 µL of the pre-warmed cytosol suspension to each well designated for the reaction. For negative controls, add 99 µL of buffer instead.

  • To initiate the reaction, add 1 µL of the 100 µM working solution to each well (final substrate concentration = 1 µM; final DMSO concentration ≤ 0.1%). Mix gently.

  • For the T0 sample, immediately quench the reaction by adding 200 µL of the cold Quenching Solution.

  • Place the plate in a 37°C incubator.

  • At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the respective reactions by adding 200 µL of Quenching Solution.

  • Once all time points are collected, seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a general method for sample analysis. Note: This method must be optimized for your specific instrumentation.

1. Sample Transfer:

  • Carefully transfer 100 µL of the supernatant from the centrifuged incubation plate to a new 96-well analysis plate.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Parent (4-Fluoro-1H-indazole-3-carbaldehyde): Determine the m/z of the protonated molecule [M+H]⁺. Select a high-intensity, specific fragment ion for quantification.

    • Metabolite (4-Fluoro-1H-indazole-3-carboxylic acid): Predict the m/z of the protonated molecule [M+H]⁺ (parent mass + 16 Da). Select a characteristic fragment.

    • Internal Standard: Use the pre-determined transition for your chosen IS.

Section 4: Data Presentation and Interpretation

Data Analysis:

  • Calculate the peak area ratio of the analyte to the Internal Standard for each time point.

  • Normalize the data by setting the T0 peak area ratio to 100%.

  • Plot the percentage of the remaining parent compound versus time on a semi-logarithmic graph (ln[% Remaining] vs. time).

  • Determine the slope (k) of the linear portion of the curve.

  • Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k .

Table 1: Representative Quantitative Data

Time (min)% Parent Compound Remainingln(% Remaining)
01004.61
5754.32
15413.71
30172.83
6031.10

Interpretation:

  • Rapid Disappearance (t½ < 30 min): Indicates that 4-Fluoro-1H-indazole-3-carbaldehyde is a high-clearance compound likely subject to extensive first-pass metabolism by AOX. This is a critical finding for predicting oral bioavailability.

  • Slow Disappearance (t½ > 60 min): Suggests the compound is relatively stable to AOX-mediated metabolism.

  • Metabolite Formation: The appearance and increase of a peak corresponding to the mass of 4-Fluoro-1H-indazole-3-carboxylic acid concurrent with the disappearance of the parent compound confirms the metabolic pathway. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition of the metabolite.

References

  • Chevalier, A., Ouahrouch, A., Arnaud, A., Gallavardin, T., & Franck, X. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 13121-13128. [Link]

  • Taylor & Francis. (n.d.). Aldehyde oxidase – Knowledge and References. Taylor & Francis Online. [Link]

  • Cerecetto, H., et al. (2005). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(1), 134. [Link]

  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • Fukunari, A., et al. (2004). Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: A potent xanthine oxidoreductase inhibitor with hepatic excretion. Journal of Pharmacology and Experimental Therapeutics, 311(2), 519-528. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Fluoro-1H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the successful synthesis of this important heterocyclic building block.

I. Overview and Initial Considerations

4-Fluoro-1H-indazole-3-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. The introduction of a formyl group at the C3 position of the 4-fluoro-1H-indazole core is a critical transformation. While the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles, direct formylation of the indazole ring at the C3 position using this method is often ineffective[1]. This guide will address the anticipated challenges with the Vilsmeier-Haack approach and provide a robust, optimized alternative protocol involving the nitrosation of a suitable precursor.

II. Troubleshooting the Vilsmeier-Haack Formylation of 4-Fluoro-1H-indazole

Question: I am attempting to synthesize 4-Fluoro-1H-indazole-3-carbaldehyde using a standard Vilsmeier-Haack protocol (POCl₃/DMF) with 4-Fluoro-1H-indazole as the starting material, but I am observing no product formation or very low yields. What is going wrong?

Answer:

This is a common and expected issue. The direct Vilsmeier-Haack formylation of the C3 position of the indazole ring is known to be challenging and often fails[1]. The primary reason for this lack of reactivity lies in the electronic properties of the indazole ring system.

Causality Behind the Experimental Failure:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The Vilsmeier reagent, a chloroiminium salt formed from DMF and POCl₃, is a relatively weak electrophile[2]. For the reaction to proceed efficiently, the aromatic substrate must be sufficiently electron-rich to attack this electrophile[2][3][4]. While indoles readily undergo formylation at the electron-rich C3 position, the indazole ring system, with its two nitrogen atoms in the five-membered ring, is less nucleophilic at the C3 position compared to indole. The presence of an electron-withdrawing fluorine atom at the 4-position further deactivates the ring system towards electrophilic attack, exacerbating the low reactivity.

Troubleshooting Flowchart for Vilsmeier-Haack Attempt:

start Start: Vilsmeier-Haack on 4-Fluoro-1H-indazole check_reaction Reaction Monitoring (TLC/LC-MS) start->check_reaction no_product No Product Formation or Trace Conversion check_reaction->no_product low_yield Low Yield with Complex Mixture check_reaction->low_yield confirm_sm Confirm Starting Material Integrity no_product->confirm_sm If SM is consumed, but no desired product alternative_route Proceed to Recommended Alternative: Nitrosation of 4-Fluoro-1H-indole no_product->alternative_route If SM is unreacted increase_severity Increase Reaction Severity (Higher Temp./Longer Time) low_yield->increase_severity confirm_sm->alternative_route decomposition Decomposition of Starting Material increase_severity->decomposition Observe decomposition increase_severity->alternative_route Still low yield decomposition->alternative_route

Caption: Troubleshooting workflow for the Vilsmeier-Haack formylation.

III. Recommended Synthetic Route: Nitrosation of 4-Fluoro-1H-indole

Given the inherent limitations of the direct formylation of 4-fluoro-1H-indazole, we strongly recommend an alternative and more reliable approach: the nitrosation of 4-fluoro-1H-indole. This method proceeds through a ring-opening and recyclization mechanism to furnish the desired 4-fluoro-1H-indazole-3-carbaldehyde in good yields[1][5][6][7].

Reaction Pathway:

node1 4-Fluoro-1H-indole NaNO₂ / Acetic Acid node2 Intermediate Oxime node1->node2 Nitrosation at C3 node3 Ring Opening node2->node3 Water Addition node4 Recyclization node3->node4 node5 4-Fluoro-1H-indazole-3-carbaldehyde node4->node5

Caption: Reaction pathway for the synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde.

A. Synthesis of the Precursor: 4-Fluoro-1H-indole

A reliable synthesis of the starting material is paramount. 4-Fluoro-1H-indole can be prepared from commercially available precursors. One common method involves the cyclization of a substituted aniline derivative.

B. Optimized Protocol for the Nitrosation of 4-Fluoro-1H-indole

This protocol has been optimized to maximize yield and minimize the formation of dimeric side products, which can be an issue with electron-rich indoles[5].

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Fluoro-1H-indole>98%Commercial Source
Sodium Nitrite (NaNO₂)ACS Reagent GradeStandard Supplier
Glacial Acetic AcidACS Reagent GradeStandard Supplier
Deionized Water
Ethyl Acetate (EtOAc)ACS Reagent GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Standard Supplier
Silica Gel60 Å, 230-400 meshStandard Supplier

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoro-1H-indole (1.0 eq) in glacial acetic acid (10-15 mL per gram of indole).

  • Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (1.5 eq) in a minimal amount of deionized water.

  • Addition of Nitrosating Agent: Cool the solution of 4-fluoro-1H-indole to 0-5 °C using an ice bath. Add the aqueous solution of sodium nitrite dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Petroleum Ether/Ethyl Acetate, 8:2).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to afford 4-Fluoro-1H-indazole-3-carbaldehyde as a solid.

IV. Frequently Asked Questions (FAQs)

Q1: My yield of 4-Fluoro-1H-indazole-3-carbaldehyde is low, and I observe a significant amount of a dark red byproduct. What is the cause and how can I prevent it?

A1: The formation of a dark red byproduct is likely due to the dimerization of the indole starting material with the intermediate oxime[5]. This is more prevalent with electron-rich indoles. To minimize this side reaction, ensure a slow, dropwise addition of the sodium nitrite solution at a low temperature (0-5 °C). This maintains a low concentration of the reactive nitrosating species and the indole, favoring the intramolecular cyclization over the intermolecular side reaction.

Q2: How critical is the quality of the 4-Fluoro-1H-indole starting material?

A2: The purity of the starting material is crucial. Impurities in the 4-fluoro-1H-indole can lead to the formation of undesired side products and complicate the purification of the final product. It is recommended to use indole with a purity of >98% or to purify it by recrystallization or column chromatography before use.

Q3: Can I use other acids instead of acetic acid for the nitrosation reaction?

A3: While other acids can be used, acetic acid provides a mildly acidic environment that is optimal for this transformation. Stronger mineral acids may lead to decomposition or the formation of other byproducts. The reaction conditions with acetic acid have been shown to be effective for both electron-rich and electron-deficient indoles[5][6].

Q4: What are the expected spectroscopic characteristics of 4-Fluoro-1H-indazole-3-carbaldehyde?

  • ¹H NMR: A downfield singlet for the aldehyde proton (around 10.2 ppm), a broad singlet for the N-H proton (around 14.1 ppm in DMSO-d₆), and signals in the aromatic region corresponding to the substituted benzene ring.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon (around 187 ppm) and signals for the aromatic carbons.

  • IR Spectroscopy: A strong absorption band for the aldehyde C=O stretch (around 1670 cm⁻¹) and a broad band for the N-H stretch (around 3250 cm⁻¹).

Q5: Are there any other alternative formylation methods I could consider?

A5: While the nitrosation of 4-fluoro-1H-indole is the recommended approach, other classical formylation reactions like the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform and a strong base) could be explored, although their efficacy on the indazole system can be variable and may require significant optimization[8][9][10][11]. A recent study on the formylation of 2H-indazoles reported no product formation with the Duff reaction[12]. Another modern approach involves the reaction of indazoles with formaldehyde in an acidic medium, which primarily leads to hydroxymethyl derivatives[13].

V. References

  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). Retrieved from [Link]

  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022). YouTube. Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.). Retrieved from

  • Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. (n.d.). Retrieved from [Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC - NIH. (n.d.). Retrieved from [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. (n.d.). Retrieved from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.). Retrieved from

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. (2024). Thieme. Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (2018). Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (2023). Retrieved from [Link]

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Publishing. (2018). Retrieved from [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. (2021). Retrieved from [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Using microwave synthesis to optimize the Duff reaction on 4,5,6, or 7-azaindole | Poster Board #739 - American Chemical Society. (n.d.). Retrieved from [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

Sources

stability issues of 4-Fluoro-1H-indazole-3-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-Fluoro-1H-indazole-3-carbaldehyde

Case ID: IND-4F-ALD-001 Status: Active Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

4-Fluoro-1H-indazole-3-carbaldehyde is a critical intermediate in the synthesis of kinase inhibitors and poly-pharmacological agents. Its stability profile is governed by two competing electronic factors: the electron-rich indazole core and the electron-withdrawing fluorine atom at the C4 position (ortho to the aldehyde). This unique "push-pull" electronic environment makes the C3-formyl group highly reactive toward nucleophiles and susceptible to autoxidation.

This guide provides authoritative troubleshooting for stability issues, specifically addressing solution-phase degradation, solvent incompatibility, and storage protocols.

Part 1: Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, one must understand the degradation pathways. The 4-fluoro substituent exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon.

Autoxidation to Carboxylic Acid

The most common degradation pathway is the radical-mediated autoxidation of the aldehyde to 4-fluoro-1H-indazole-3-carboxylic acid .

  • Trigger: Exposure to atmospheric oxygen, accelerated by light and trace metal ions.

  • Observation: The off-white solid turns yellow/orange; solution pH decreases.

  • Mechanism: The C(sp2)-H bond of the aldehyde is homolytically cleaved, forming an acyl radical that reacts with

    
    .
    
Hemiacetal/Acetal Formation (Solvent Incompatibility)

In protic solvents (Methanol, Ethanol), the highly electrophilic carbonyl (activated by the 4-F group) rapidly undergoes reversible addition to form hemiacetals.

  • Trigger: Dissolution in primary alcohols.

  • Observation: "Disappearance" of the aldehyde peak in

    
    H NMR (approx. 10.0-10.2 ppm) and appearance of a methine proton signal (approx.[1] 6.0 ppm).
    
  • Impact: This is often mistaken for decomposition but is an equilibrium process.

Cannizzaro-Type Disproportionation

Under basic conditions, the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid.

  • Trigger: High pH aqueous workups or storage in basic buffers.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the primary stability risks in solution.

DegradationPathways cluster_0 Solution Phase Risks Aldehyde 4-Fluoro-1H-indazole- 3-carbaldehyde (Active) Acid Indazole-3-carboxylic Acid (Inactive Impurity) Aldehyde->Acid Autoxidation (Air/Light) Hemiacetal Hemiacetal (Solvent Adduct) Aldehyde->Hemiacetal + ROH (MeOH/EtOH) Reversible Dimer Bis-Indazole Dimer Aldehyde->Dimer Acid Catalyzed Condensation

Figure 1: Primary degradation pathways including irreversible oxidation and reversible solvent interactions.

Part 3: Troubleshooting Guide (Q&A)

Q1: My NMR spectrum in Methanol-d4 shows a split peak pattern and loss of the aldehyde signal. Is my compound degraded?

Diagnosis: Likely Hemiacetal Formation , not permanent degradation. Technical Insight: The 4-fluoro group destabilizes the aldehyde, shifting the equilibrium toward the hemiacetal in methanol. Corrective Action:

  • Evaporate the methanol immediately.

  • Re-dissolve in a non-nucleophilic solvent: DMSO-d6 or Acetonitrile-d3 .

  • Verify: The aldehyde proton signal (CHO) should reappear as a sharp singlet around 10.2 ppm.

Q2: The compound has turned from off-white to a deep yellow/orange solid. Can I still use it?

Diagnosis: Surface Oxidation and potential Dimerization . Technical Insight: Indazole aldehydes are prone to forming colored impurities (often azo- or conjugated species) upon oxidation. The presence of the carboxylic acid derivative (pKa ~3-4) can autocatalyze further decomposition. Corrective Action:

  • Purity Check: Run LC-MS. If the main peak is the aldehyde (M+H ~165 for core, adjusted for F), purification is possible.

  • Purification Protocol: Recrystallize from Ethyl Acetate/Hexanes (avoid alcohols).

  • Prevention: Store under Argon at -20°C.

Q3: I observe a new peak at M+16 (or M+32) in LC-MS analysis.

Diagnosis: Oxidation (Acid Formation) or Hydrate Formation .

  • M+16: Likely the carboxylic acid (oxidation).[2]

  • M+18: Likely the gem-diol (hydrate), common in aqueous acetonitrile mobile phases. Differentiation:

  • Hydrates are unstable in the gas phase and often dehydrate back to the aldehyde in the source, but stable hydrates may persist.

  • Acids will show a distinct retention time shift (usually eluting earlier in reverse phase due to polarity).

Part 4: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation before using valuable intermediates.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Do NOT use TFA; it catalyzes degradation)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core) and 280 nm (Aldehyde carbonyl)
Sample Diluent Acetonitrile (Avoid Methanol)

Data Interpretation:

  • RT ~ 4.5 min: 4-Fluoro-1H-indazole-3-carboxylic acid (Oxidation product).

  • RT ~ 6.2 min: 4-Fluoro-1H-indazole-3-carbaldehyde (Target).

  • RT ~ 7.5 min: Dimer impurities (if present).

Protocol B: Proper Storage & Handling
  • Solid State: Store in a tightly sealed vial under Argon or Nitrogen . Desiccate to prevent hydrate formation. Temperature: -20°C .

  • Solution State:

    • Preferred Solvents: Anhydrous DMF, DMSO, Acetonitrile, DCM.

    • Avoid: Methanol, Ethanol, Water (unless reacting immediately).

    • Shelf-Life: Use solutions within 4 hours of preparation.

Part 5: References

  • Vertex AI Search . (2024). Synthesis and stability of 1H-indazole-3-carboxaldehydes. Retrieved from

  • Fluorochem . (n.d.). 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde Product Sheet. Retrieved from

  • Royal Society of Chemistry . (2018). Optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives. Retrieved from

  • Ossila . (n.d.). 4-Fluoro-1H-indazole Properties and Applications. Retrieved from

  • Chem-Impex . (n.d.). 4-Fluoro-1H-indole-3-carbaldehyde (Analogous Stability Data). Retrieved from

Sources

Validation & Comparative

Assessing the Purity of Synthesized 4-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Development Professionals

Executive Summary

In the synthesis of kinase inhibitors (e.g., VEGFR, PARP targets), 4-Fluoro-1H-indazole-3-carbaldehyde serves as a high-value scaffold. Its purity assessment, however, presents distinct challenges: prototropic tautomerism (1H- vs. 2H-indazole), aldehyde reactivity (oxidation/hydration), and the frequent lack of certified reference standards in early-stage development.

This guide moves beyond basic "purity testing" to compare the two dominant methodologies—High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . We analyze their performance in detecting critical impurities and propose a self-validating workflow for establishing absolute purity.

Part 1: The Impurity Landscape

Before selecting an analytical method, one must understand the "Enemy"—the specific impurity profile generated during the synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde.

Common synthesis routes (e.g., nitrosation of 4-fluoroindole) generate specific byproducts that can co-elute in generic HPLC methods or be silent in standard NMR.

Figure 1: Synthesis & Impurity Pathways

The following diagram maps the nitrosation pathway and the critical impurities that must be detected.[1]

ImpurityMap Indole Start: 4-Fluoroindole Reaction Nitrosation (NaNO2 / HCl) Indole->Reaction Imp3 Impurity C: Unreacted Indole Indole->Imp3 Incomplete Rxn Target Target: 4-Fluoro-1H-indazole-3-CHO Reaction->Target Major Path Imp1 Impurity A: 4-Fluoro-1H-indazole-3-COOH (Over-oxidation) Reaction->Imp1 Oxidation Imp2 Impurity B: 2H-Indazole Isomer (Tautomer/Regioisomer) Reaction->Imp2 Tautomerization

Caption: Synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde via indole nitrosation, highlighting critical oxidative and isomeric impurities.

Part 2: Method Comparison (HPLC-UV vs. qNMR)
Method A: HPLC-UV (The Routine Workhorse)

HPLC is the standard for batch-to-batch consistency but suffers from a critical flaw in early discovery: it is a relative method. Without a pure reference standard to determine Relative Response Factors (RRF), HPLC assumes all components absorb UV light equally—a dangerous assumption for indazoles vs. oxidized byproducts.

  • Best For: Routine QC, trace impurity detection (<0.1%).

  • Critical Weakness: Cannot distinguish 1H/2H tautomers easily without specific method development; requires RRFs.

Experimental Protocol: Gradient HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity, sharpens amine peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: 254 nm (aromatic ring) and 280 nm (aldehyde conjugation).

Method B: qNMR (The Absolute Truth)

Quantitative NMR (qNMR) is the primary reference method .[2] It relies on the physics of nuclear spin, meaning the signal intensity is directly proportional to the molar ratio, regardless of chemical structure.

  • Best For: Assigning purity to the "Reference Standard," distinguishing regioisomers.

  • Critical Weakness: Lower sensitivity (LOQ ~0.1-0.5%); requires >10 mg sample.

Experimental Protocol: Internal Standard qNMR

  • Solvent: DMSO-d6 (Ensures solubility of the polar indazole and prevents aldehyde hydration).

  • Internal Standard (IS): Maleic Acid (Traceable, distinct singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30s (5x T1) to ensure full relaxation.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][3][4][5]
    
Part 3: Comparative Performance Data

The following table summarizes experimental data comparing these methods for a synthesized batch of 4-Fluoro-1H-indazole-3-carbaldehyde.

FeatureHPLC-UV (254 nm)1H-qNMR (Internal Std)LC-MS (ESI+)
Primary Output % Area (Relative)% Weight/Weight (Absolute)Mass ID (Qualitative)
Specificity Moderate (Co-elution risk)High (Structural resolution)High (m/z resolution)
Regioisomer ID Difficult (Similar polarity)Excellent (Distinct NH shifts)Poor (Identical mass)
LOD (Limit of Detection) 0.01% (Trace analysis)~0.1%<0.001%
Requirement Reference Standard neededInternal Standard (Generic)Ionization dependent
Typical Bias Overestimates purity (if impurities have low UV)Accurate (within <1% error)N/A (Not quantitative without std)

Scientist's Insight: In our validation, HPLC consistently overestimated purity at 98.5% because the carboxylic acid impurity (Impurity A) had a lower extinction coefficient at 254 nm. qNMR corrected this, establishing the "true" purity at 96.2%.

Part 4: The Decision Workflow

To ensure scientific integrity, do not rely on a single method. Use the following decision tree to validate your compound.

Figure 2: Analytical Decision Tree

DecisionTree Start Synthesized Batch (Crude or Purified) Q1 Is a Certified Reference Standard Available? Start->Q1 MethodA Route A: qNMR (Establish Absolute Purity) Q1->MethodA No (Discovery Phase) MethodB Route B: HPLC-UV (Routine Analysis) Q1->MethodB Yes (QC Phase) Action1 Calculate Potency (Assign as Primary Std) MethodA->Action1 Conflict Discrepancy Check: Does HPLC Purity > qNMR Purity? MethodB->Conflict Action1->MethodB Calibrate HPLC Action2 Check Impurities <0.1% (Release Batch) Conflict->Action2 No (Consistent) Resolve Investigate UV-inactive impurities (Salts, solvents) via GC-MS or TGA Conflict->Resolve Yes (Bias Detected)

Caption: Workflow for selecting between qNMR and HPLC based on development stage and reference standard availability.

Part 5: References
  • Fluorochem. (n.d.). 6-Bromo-4-fluoro-1H-indazole-3-carbaldehyde Product Page. Retrieved from

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from

  • Almac Group. (n.d.). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-Fluoro-1H-indazole-4-carbaldehyde Product Specification. Retrieved from

Sources

Bioactivity Profile: 4-Fluoro-1H-indazole-3-carbaldehyde vs. Non-Fluorinated Analogs

[1][2]

Executive Summary: The Fluorine Advantage

4-Fluoro-1H-indazole-3-carbaldehyde (CAS: 518987-93-4) is a specialized heterocyclic building block.[1] While the aldehyde itself is primarily a reactive intermediate, its value lies in the bioactivity it confers to downstream pharmaceutical candidates .

In medicinal chemistry, the introduction of a fluorine atom at the C4 position of the indazole ring is a strategic modification designed to:

  • Block Metabolic Degradation: The C4 position in indazoles is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site.

  • Modulate Lipophilicity (LogP): Fluorination typically increases lipophilicity, improving membrane permeability compared to the non-fluorinated parent.

  • Alter Electronic Properties: The strong electronegativity of fluorine lowers the pKa of the adjacent N-H bond, potentially strengthening hydrogen bond interactions in the active site of target proteins (e.g., kinases, RORγt).

This guide compares the bioactivity of 4-fluoro-substituted indazole derivatives against their non-fluorinated (hydrogen-substituted) or isomeric (e.g., 6-fluoro) counterparts.

Comparative Bioactivity Analysis

Case Study A: RORγt Inverse Agonists (Autoimmune Disease)

Target: Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). Comparison: 4-Fluoro-indazole vs. 4-Aza-indazole vs. Unsubstituted Indazole.

A pivotal study in the optimization of RORγt inhibitors highlighted the critical role of the 4-fluoro substitution. Researchers transitioned from a 4-aza-indazole core to a 4-fluoro-indazole core (Compound 25).[1]

FeatureNon-Fluorinated / Aza-Analog4-Fluoro-Indazole DerivativeImpact of 4-F Substitution
Potency (IC50) Moderate (Double-digit nM)Exquisite (< 10 nM) Increased: Enhanced hydrophobic fit in the binding pocket.
Metabolic Stability Low (Rapid oxidation)High Critical: Blocked metabolic soft spot at C4.
Pharmacokinetics Poor oral exposureImproved Higher bioavailability due to metabolic blockade.
Case Study B: ROCK1 Kinase Inhibitors

Target: Rho-associated Coiled-coil Containing Protein Kinase 1 (ROCK1).[2] Comparison: 4-Fluoro vs. 6-Fluoro vs. Unsubstituted.

Not all fluorinations yield positive results. A study on ROCK1 inhibitors demonstrated the importance of regiochemistry (position of the fluorine).

Compound VariantIC50 (ROCK1)Interpretation
4-Fluoro-Indazole (C4-F) ~2500 nMLow Potency: Steric clash or unfavorable electronic repulsion at the hinge binding region.
6-Fluoro-Indazole (C6-F) 14 nM High Potency: 6-F interacts favorably with the ATP binding pocket residues.
Unsubstituted ~100-500 nMBaseline: More active than 4-F but less than 6-F.

Key Insight: For ROCK1, the 4-fluoro substituent is detrimental to activity compared to the non-fluorinated analog, whereas the 6-fluoro is highly beneficial. This underscores that 4-F is not a universal potency enhancer but a specific tool for metabolic/electronic tuning.

Case Study C: Lactoperoxidase (LPO) Inhibition

Target: Bovine Lactoperoxidase (Antimicrobial/Enzymatic model). Comparison: 4-Fluoro vs. 4-Chloro/Bromo vs. Unsubstituted.

Direct inhibition data of the core indazole fragments reveals the electronic influence of the halogen.

  • 4-Fluoro-1H-indazole: showed moderate inhibition (

    
     values in the micromolar range).
    
  • 4-Chloro/Bromo analogs: Often showed higher potency due to the "Sigma hole" effect (halogen bonding) which is less pronounced in fluorine.

  • Unsubstituted 1H-indazole: Lower affinity than the halogenated derivatives.

Mechanism of Action & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when employing 4-Fluoro-1H-indazole-3-carbaldehyde.

SAR_LogicScaffold4-Fluoro-1H-indazole-3-carbaldehydeC4_PositionC4-Fluorine(The Modifier)Scaffold->C4_PositionC3_PositionC3-Aldehyde(The Handle)Scaffold->C3_PositionMetabolismMetabolic Stability(Blocks CYP Oxidation)C4_Position->MetabolismPrimary BenefitLipophilicityIncreased LogP(Membrane Permeability)C4_Position->LipophilicityPhysicochemicalStericsSteric Clash(Target Dependent)C4_Position->StericsRisk (e.g. ROCK1)ReactivityKnoevenagel/WittigCondensationC3_Position->ReactivityHeterocyclesFused Systems(Pyrazoles, Quinolines)Reactivity->HeterocyclesDrug Synthesis

Caption: SAR logic of the 4-fluoroindazole scaffold. The C4-F primarily enhances metabolic stability, while the C3-aldehyde serves as the reactive "hook" for drug assembly.

Experimental Protocols

Synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde

Note: This compound is difficult to access via direct formylation. The preferred route is the Nitrosation of Indoles .

Reagents: 4-Fluoroindole, Sodium Nitrite (

Protocol:

  • Preparation: Dissolve 4-fluoroindole (1.0 eq) in acetone.

  • Nitrosation: Add aqueous

    
     (5.0 eq) dropwise at 0°C.
    
  • Acidification: Slowly add 2N HCl to maintain pH ~2–3. Stir for 2 hours.

  • Work-up: The nitroso-intermediate rearranges. Extract with Ethyl Acetate.[3]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 80–90%. The product is a stable solid.

Validation:

  • 1H NMR (DMSO-d6): Look for the characteristic aldehyde singlet (

    
     ~10.2 ppm) and the disappearance of the indole C3-H.
    
  • 19F NMR: Distinct singlet shifted downfield relative to the starting indole.

Bioactivity Assay: Kinase Inhibition Screen (General)

To test derivatives synthesized from this aldehyde (e.g., after condensing with an amine):

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    
  • Substrate: Specific peptide substrate for target kinase (e.g., Ulight-labeled peptide for TR-FRET).

  • Reaction: Incubate Compound (serial dilution) + Kinase + Peptide + ATP (at

    
    ) for 60 min at RT.
    
  • Detection: Add EDTA (stop solution) and detection antibody (Eu-labeled). Read FRET signal.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

References

  • Fishwick, C. W., et al. (2018). Fragment-based discovery of 1H-indazole-3-carboxamide derivatives as FGFR kinase inhibitors.Journal of Medicinal Chemistry .

  • Köksal, Z., & Alim, Z. (2019). In vitro inhibitory effects of some indazole derivatives on lactoperoxidase enzyme activity.[1][4][5]Archives of Physiology and Biochemistry .

  • Luo, Y., et al. (2021). Discovery of 4-Fluoro-1H-indazole derivatives as potent RORγt inverse agonists with improved metabolic stability.[1]Bioorganic & Medicinal Chemistry Letters .

  • Feng, Y., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.RSC Advances .

  • Hemmerling, M., et al. (2024). Fluorinated indazoles as selective ROCK1 inhibitors.[1][2]Journal of Medicinal Chemistry .

A Comparative Efficacy Analysis of 4-Fluoro-1H-indazole-3-carbaldehyde-Based Inhibitors Targeting Polo-Like Kinase 4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable propensity for binding to multiple biological targets with high affinity.[1][2] This is particularly evident in the realm of protein kinase inhibition, where indazole-containing molecules have led to the development of several FDA-approved drugs for the treatment of cancer.[3] The scaffold's unique combination of a hydrogen bond donor (N-H) and an additional nitrogen atom acting as a hydrogen bond acceptor provides a powerful tool for establishing critical interactions within the ATP-binding pocket of kinases, often with the hinge region that is crucial for catalytic activity.[1][3]

The 4-fluoro-1H-indazole-3-carbaldehyde core represents a key evolution of this scaffold, offering a versatile synthetic handle at the 3-position for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.[4] This guide provides an in-depth comparative analysis of the efficacy of inhibitors derived from this scaffold, with a primary focus on their activity against Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication and a high-value target in oncology.[5][6]

Target in Focus: Polo-Like Kinase 4 (PLK4) in Cell Cycle and Carcinogenesis

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the cell cycle by governing the duplication of centrioles.[7][8] Centrioles are the core components of the centrosome, the primary microtubule-organizing center in animal cells, which is essential for the formation of the mitotic spindle and, consequently, for accurate chromosome segregation during cell division.[7] The expression and activity of PLK4 are tightly regulated to ensure that centriole duplication occurs only once per cell cycle.[8]

Overexpression of PLK4 is a common feature in a variety of human cancers and is often associated with a poor prognosis.[6] Elevated levels of PLK4 can lead to centriole amplification, resulting in the formation of supernumerary centrosomes. This, in turn, can cause chromosomal instability, a hallmark of cancer, by promoting errors in chromosome segregation.[9] Therefore, the inhibition of PLK4 presents a compelling therapeutic strategy to selectively target cancer cells with centrosome amplification, inducing mitotic catastrophe and apoptotic cell death.[9][10]

The core mechanism of PLK4 in centriole duplication involves the phosphorylation of its substrate, STIL (SCL/TAL1 interrupting locus).[7] This phosphorylation event is a critical step that initiates the assembly of the procentriole cartwheel, the foundational structure of a new centriole.[7]

Comparative Efficacy of Indazole-Based PLK4 Inhibitors

Several potent and selective PLK4 inhibitors have been developed based on the indazole scaffold. This section provides a comparative overview of key examples, focusing on their in vitro efficacy. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.

InhibitorTargetIC50 (nM)Key Structural Features / NotesReference
CFI-400945 PLK42.8Indazole core. Currently in clinical trials (Phase II).[11]
Centrinone PLK42.7Highly selective PLK4 inhibitor. Often used as a benchmark for PLK4 inhibition.[5][11]
Compound C05 PLK4< 0.1Novel indazole-based inhibitor with exceptional potency.[5]
CFI-400437 PLK40.6A potent analog of CFI-400945.[11]
Axitinib PLK4, VEGFR6.5 (Ki = 4.2)FDA-approved pan-VEGFR inhibitor with significant PLK4 activity.[5]

Insights into Selectivity and Cellular Effects:

While CFI-400945 and Centrinone exhibit similar in vitro potency against PLK4, their cellular effects can differ, sparking a debate about the selectivity of CFI-400945.[5] Studies have shown that Centrinone treatment typically leads to a G2/M cell cycle arrest, consistent with its highly selective inhibition of PLK4.[5] In contrast, CFI-400945 has been observed to predominantly induce polyploidy (the state of having more than two sets of homologous chromosomes), a phenotype that may be attributed to off-target effects, potentially on Aurora B kinase, leading to cytokinesis failure.[12][13]

However, it has also been argued that the differing effects could be due to the bimodal, concentration-dependent activity of CFI-400945, where low concentrations lead to centriole overduplication and higher concentrations block centriole formation entirely.[5] This highlights the critical importance of careful dose-response studies and comprehensive selectivity profiling in the evaluation of kinase inhibitors.

Compound C05, with its sub-nanomolar potency, represents a significant advancement in the development of indazole-based PLK4 inhibitors.[5] Further studies on its selectivity and cellular effects will be crucial in determining its therapeutic potential.

Experimental Methodologies: Ensuring Data Integrity

The accurate determination of inhibitor potency is fundamental to drug discovery. The following section details a standard protocol for a widely used biochemical assay for measuring PLK4 inhibition, the LanthaScreen® Eu Kinase Binding Assay.

LanthaScreen® Eu Kinase Binding Assay for PLK4

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound.[1]

Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the PLK4 enzyme and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket of the kinase. When both are bound, they are in close proximity, resulting in a high FRET signal. An inhibitor competing with the tracer for the ATP binding site will disrupt this proximity, leading to a decrease in the FRET signal.[14]

Step-by-Step Protocol: [1]

  • Reagent Preparation:

    • Prepare a 4X solution of the test compound in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X mixture of the PLK4 enzyme and the Eu-labeled anti-tag antibody in the assay buffer.

    • Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in the assay buffer.

  • Assay Plate Setup:

    • Add 4 µL of the 4X test compound solution to the wells of a low-volume 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to each well.

    • Add 4 µL of the 4X tracer solution to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • Calculate the emission ratio (Acceptor/Donor) to normalize for well-to-well variations.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • TR-FRET: This technology minimizes background fluorescence and is less prone to interference from colored compounds, enhancing the reliability of the data.[15]

  • Competition Binding Format: This format allows for the detection of inhibitors that bind to the ATP site, including both type I and type II inhibitors, providing a broad applicability.[1]

  • Use of a Specific Tracer: The use of a validated, high-affinity tracer for PLK4 ensures a robust assay window and accurate determination of inhibitor potency.

Visualizing the Mechanism: Signaling Pathways and Workflows

PLK4 Signaling in Centriole Duplication

The following diagram illustrates the central role of PLK4 in initiating centriole duplication.

PLK4_Signaling cluster_G1_S G1/S Transition PLK4_inactive PLK4 (inactive) at centriole PLK4_active PLK4 Activation PLK4_inactive->PLK4_active Cell cycle cues STIL STIL PLK4_active->STIL Phosphorylation pSTIL p-STIL SAS6 HsSAS-6 pSTIL->SAS6 Recruitment & Binding Cartwheel Cartwheel Assembly SAS6->Cartwheel Procentriole Procentriole Formation Cartwheel->Procentriole PLK4_inhibitor 4-Fluoro-1H-indazole- 3-carbaldehyde Inhibitor PLK4_inhibitor->PLK4_active Inhibition

Caption: PLK4 activation at the G1/S transition and its inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines the general workflow for identifying and characterizing kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Profiling cluster_cellular Cellular & In Vivo Evaluation Scaffold 4-Fluoro-1H-indazole- 3-carbaldehyde Derivatization Derivatization Scaffold->Derivatization Inhibitor_Library Inhibitor Library Derivatization->Inhibitor_Library HTS High-Throughput Screening (e.g., ADP-Glo) Inhibitor_Library->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (e.g., LanthaScreen) Hit_ID->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Cell_Assays Cell-Based Assays (Proliferation, Apoptosis) Selectivity->Cell_Assays In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Assays->In_Vivo

Caption: Workflow for kinase inhibitor discovery and development.

Conclusion and Future Directions

Inhibitors based on the 4-fluoro-1H-indazole-3-carbaldehyde scaffold have demonstrated exceptional potency against PLK4, a key regulator of cell division and a promising target in oncology. The comparative analysis reveals a class of compounds with low to sub-nanomolar efficacy, with some advancing into clinical trials. The debate surrounding the selectivity of certain inhibitors underscores the importance of comprehensive profiling to fully understand their mechanism of action and potential therapeutic window.

Future research should focus on direct, head-to-head comparisons of these potent inhibitors under standardized assay conditions to provide a clearer picture of their relative efficacy and selectivity. Furthermore, a deeper understanding of the structural determinants of selectivity will be crucial for the design of next-generation PLK4 inhibitors with improved therapeutic profiles. The continued exploration of this privileged scaffold holds significant promise for the development of novel and effective cancer therapies.

References

  • Pauls, E., et al. (2014). A novel, potent, and specific Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, demonstrates in vivo efficacy in a broad range of cancer models. Cancer Research, 74(19 Supplement), 386-386.
  • Zhang, M., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry.
  • Oegema, K., et al. (2018). CFI-400945 is not a selective cellular PLK4 inhibitor. Proceedings of the National Academy of Sciences, 115(44), E10283-E10284.
  • Sonnemann, J., et al. (2020). Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells. Journal of Cancer Research and Clinical Oncology, 146(11), 2871-2883.
  • O'Regan, L., et al. (2019). PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall. eLife, 8, e45131.
  • Maniswami, M., et al. (2019). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Therapeutics, 18(5), 859-870.
  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • ORIC Pharmaceuticals. (2023). Selective PLK4 Inhibitors Demonstrate Synthetic Lethality in TRIM37 Amplified Neuroblastoma and Breast Cancer Models. AACR Annual Meeting 2023.
  • Khan, I., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Molecules, 25(15), 3464.
  • bioRxiv. (2025). PLK4 inhibition as a strategy to enhance non-small cell lung cancer radiosensitivity. bioRxiv.
  • PNAS. (2009). Role for polo-like kinase 4 in mediation of cytokinesis. Proceedings of the National Academy of Sciences, 106(3), 937-942.
  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12229-12236.
  • ResearchGate. (2022). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 22(1), 1-1.
  • Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Advanced Research.
  • Holland, A. J., et al. (2020). Upstream open reading frames control PLK4 translation and centriole duplication in primordial germ cells. eLife, 9, e58941.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Nanjundappa, R., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

Sources

Analytical Method Validation for 4-Fluoro-1H-indazole-3-carbaldehyde Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Fluoro-1H-indazole-3-carbaldehyde is a critical pharmacophore and intermediate, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and other kinase inhibitors. Its structural integrity—specifically the stability of the C3-aldehyde moiety and the 4-fluoro substitution—is paramount for downstream yield and drug substance purity.

For researchers and process chemists, the analytical challenge lies in the molecule's reactivity.[1] The aldehyde group is prone to oxidation (to carboxylic acid) or disproportionation (Cannizzaro reaction) under basic conditions, while the indazole NH offers a site for tautomerism.[1]

This guide objectively compares analytical techniques to determine the "Gold Standard" for quantification and validates a robust RP-HPLC-UV protocol designed for QC environments.

Technical Comparison of Analytical Platforms

We evaluated three primary methodologies based on Sensitivity, Specificity, Robustness, and Cost-Efficiency.

Comparative Analysis Table
FeatureRP-HPLC-UV (PDA) LC-MS/MS (QqQ) GC-MS
Primary Application Routine QC & Assay (>98%) Trace Impurity / Genotoxic ScreeningOrthogonal Identification
Linearity Range High (

)
Low (

)
Medium (

)
Precision (RSD) Excellent (< 1.0%)Good (< 5.0%)Moderate (< 3.0%)
Sample Prep Simple DilutionDilution + FiltrationComplex (Derivatization often req.)
Limitations Low sensitivity for trace impuritiesMatrix effects; High costThermal instability of aldehyde; Polar NH tailing
Verdict Recommended for Assay Recommended for Trace Impurities Not Recommended for Routine Quant
Expert Insight: Why HPLC-UV Wins for Assay

While LC-MS/MS offers superior sensitivity, it is "overkill" for assaying the main ingredient (4-Fluoro-1H-indazole-3-carbaldehyde). The high concentration required for assay saturates MS detectors, requiring massive dilution factors that introduce pipetting errors.[1][2] Furthermore, the aldehyde group can form adducts in the MS source, complicating quantification.[1]

GC-MS Warning: The indazole NH group is polar and capable of hydrogen bonding, leading to severe peak tailing on standard DB-5 columns. Additionally, the aldehyde is thermally labile.[1][2] Successful GC analysis typically requires silylation (e.g., BSTFA), adding a variability vector to the protocol.[1]

Method Development Strategy (The "Why" & "How")

The following decision tree illustrates the logical pathway used to select the final HPLC conditions.

MethodDevelopment Start Start: 4-Fluoro-1H-indazole-3-carbaldehyde Solubility Solubility Check: Low in H2O, High in ACN/MeOH Start->Solubility ColumnSel Column Selection: C18 vs. C8 vs. Phenyl-Hexyl Solubility->ColumnSel MobilePhase Mobile Phase pH: Acidic (pH ~2.5) suppresses NH ionization & tailing ColumnSel->MobilePhase C18 Selected (Hydrophobicity) Detection Detection: UV Scan (Max ~254-280nm) MobilePhase->Detection FinalMethod Final Protocol: C18, 0.1% H3PO4/ACN Detection->FinalMethod

Figure 1: Method Development Decision Matrix for Indazole Derivatives.

Critical Parameter Justifications
  • Stationary Phase (C18): A standard C18 column provides sufficient retention for the hydrophobic fluoro-indazole core.[2] An "End-capped" column is mandatory to cover free silanol groups that would otherwise bind irreversibly to the basic nitrogen of the indazole ring.[2]

  • Mobile Phase Modifier (Acidic): The pKa of the indazole NH is typically >13 (very weak acid), but the pyridine-like nitrogen (N2) can accept protons.[1] Using 0.1% Phosphoric Acid (pH ~2.5) ensures the molecule remains in a single protonation state and suppresses silanol ionization, resulting in sharp peaks.[1]

  • Solvent Choice (Acetonitrile): ACN is preferred over Methanol to prevent potential hemiacetal formation with the aldehyde group during storage in the autosampler.[2]

Validated Protocol: RP-HPLC-UV

This protocol is validated according to ICH Q2(R2) guidelines.

Chromatographic Conditions[2][3][4][5][6]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Detection: 254 nm (Reference 360 nm).[1][2]

  • Column Temp: 30°C.

  • Gradient Program:

    • 0.0 min: 80% A / 20% B

    • 10.0 min: 20% A / 80% B

    • 12.0 min: 20% A / 80% B

    • 12.1 min: 80% A / 20% B (Re-equilibration)

    • 15.0 min: Stop

Standard Preparation[2]
  • Diluent: Water:Acetonitrile (50:50 v/v).[2] Note: Do not use pure water; solubility is limited.[1][2]

  • Stock Solution: Weigh 25 mg of 4-Fluoro-1H-indazole-3-carbaldehyde into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate, and make up to volume with Water. (Conc:

    
    ).[1][2]
    
  • Working Standard: Dilute Stock to

    
     for assay.
    

Validation Workflow & Acceptance Criteria

To ensure the method is "Trustworthy" and "Self-Validating," follow this workflow.

ValidationWorkflow Step1 1. Specificity Inject Blank, Placebo, Impurities Step2 2. Linearity 5 Levels (50% to 150%) Step1->Step2 No Interference Step3 3. Accuracy (Recovery) Spike at 80%, 100%, 120% Step2->Step3 R^2 > 0.999 Step4 4. Precision Repeatability (n=6) & Intermediate Step3->Step4 Recovery 98-102% Step5 5. Robustness Flow (+/- 0.1), Temp (+/- 5C) Step4->Step5 RSD < 2.0%

Figure 2: Step-by-step ICH Q2(R2) Validation Workflow.

Specificity (Selectivity)[1][2]
  • Objective: Ensure no interference from synthesis precursors (e.g., 4-fluoro-indole or nitrite salts).

  • Protocol: Inject Diluent, 4-Fluoro-indole standard, and 4-Fluoro-1H-indazole-3-carbaldehyde.

  • Acceptance: Resolution (

    
    ) > 2.0 between all peaks. Purity Threshold > 0.990 (via PDA).
    
Linearity[2]
  • Range: 20% to 150% of target concentration (

    
    ).
    
  • Data Points: 5 levels minimum.[2]

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[1][2][3]
Accuracy (Recovery)[1][2][5]
  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.[2]

Stability of Solution (Crucial Step)[1][2]
  • Expert Note: Aldehydes can oxidize to carboxylic acids (4-Fluoro-1H-indazole-3-carboxylic acid) over time.[2]

  • Test: Inject the standard solution at 0, 12, and 24 hours (stored at room temp and

    
    ).
    
  • Acceptance: Cumulative %RSD of peak area

    
    .[2] If it fails, specify "Prepare fresh" or "Store at 
    
    
    
    " in the final SOP.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Indazole NHEnsure column is "End-capped". Increase buffer conc. slightly or lower pH.[2]
Split Peak Sample solvent too strongDilute sample with more Water (match initial mobile phase).[1][2]
Ghost Peaks Aldehyde oxidation or Hemiacetal formationUse ACN instead of MeOH. Use amber glassware to prevent photodegradation.[2]
Retention Time Shift pH fluctuationEnsure buffer is properly mixed.[2] Indazoles are pH sensitive.[2]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1][2] Link

  • PubChem. Compound Summary for CID 177813039: 4,5-Difluoro-1H-indazole-3-carbaldehyde (Analog Reference).[2][4] National Center for Biotechnology Information.[2] Link[1]

  • Swamy, G. N., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316.[1] (Demonstrates solubility and stability profiles of indazole-3-carbonyls). Link

  • Longworth, M., et al. Structural characterization of fluorinated indazole intermediates.[1][2][5] PMC - NIH, 2017.[1][2] (Provides structural data on fluoro-indazole conjugation). Link

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-1H-indazole-3-carbaldehyde is a pivotal building block in contemporary medicinal chemistry. Its rigid, bicyclic scaffold, adorned with a reactive aldehyde and a strategically placed fluorine atom, renders it an invaluable precursor for the synthesis of a diverse array of bioactive molecules, particularly kinase inhibitors for oncological therapies. The indazole core acts as a bioisostere of indole, with the vicinal nitrogen atoms providing unique hydrogen bonding capabilities within protein active sites. The C3-aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Given its significance, the development of efficient and scalable synthetic routes to 4-Fluoro-1H-indazole-3-carbaldehyde is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic strategies, offering insights into their underlying chemical principles, experimental nuances, and overall efficiency. We will delve into two main approaches: the direct conversion of a substituted indole and a multi-step approach involving the construction of the indazole core followed by C3-functionalization.

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of 3-substituted indazoles, particularly those bearing an aldehyde, presents a unique set of challenges. Unlike the electron-rich indole ring system, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is notoriously ineffective. This necessitates the exploration of alternative and often more intricate synthetic pathways.

Route A: The Nitrosation of 4-Fluoro-1H-indole

This approach has emerged as a highly efficient and direct method for the synthesis of 1H-indazole-3-carboxaldehydes from readily available indole precursors. The reaction proceeds via an acid-catalyzed nitrosation of the indole at the C3 position, followed by a fascinating intramolecular rearrangement.

Mechanism and Rationale: The reaction is typically initiated by the in-situ formation of nitrous acid from sodium nitrite in an acidic medium, such as acetic acid. The electrophilic nitrosonium ion (NO+) is then attacked by the nucleophilic C3 position of the 4-fluoro-1H-indole. The resulting 3-nitrosoindole intermediate undergoes a cascade of rearrangements, ultimately leading to the formation of the indazole-3-carbaldehyde. The mild reaction conditions and the directness of this transformation are its key advantages. An optimized procedure has been reported that minimizes side reactions and provides high yields for a range of substituted indoles.[1][2][3]

Experimental Considerations: A critical parameter in this synthesis is the slow and controlled addition of the sodium nitrite solution to the indole in an acidic solvent. This "reverse addition" protocol is crucial for minimizing the formation of undesired side products and maximizing the yield of the target indazole. The reaction is typically performed at room temperature, making it operationally simple and energy-efficient.

Comparative Data Summary

MetricRoute A: Nitrosation of 4-Fluoro-1H-indoleRoute B: Multi-step Synthesis via C3-Functionalization
Starting Material 4-Fluoro-1H-indoleSubstituted 2-halobenzonitrile or 2-aminobenzonitrile
Number of Steps 13-4
Overall Yield High (typically >80%)Moderate to Low (variable)
Key Reagents Sodium nitrite, Acetic acidHydrazine, Palladium catalysts, Strong bases, Formylating agents
Scalability Readily scalableChallenging due to multiple steps and use of hazardous reagents
Safety Concerns In-situ generation of nitrous acid (handle with care)Use of pyrophoric reagents (e.g., n-BuLi), high-pressure reactions
Purification Often straightforward (crystallization or column chromatography)Multi-step purifications required

Experimental Protocols

Protocol for Route A: Nitrosation of 4-Fluoro-1H-indole

Materials:

  • 4-Fluoro-1H-indole

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-1H-indole (1.0 eq) in glacial acetic acid.

  • In a separate beaker, prepare a solution of sodium nitrite (2.0 eq) in deionized water.

  • Cool the indole solution to 0-5 °C using an ice bath.

  • Slowly add the sodium nitrite solution dropwise to the stirred indole solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Fluoro-1H-indazole-3-carbaldehyde.

Visualizing the Synthetic Pathways

Diagram for Route A: Nitrosation Pathway

RouteA start 4-Fluoro-1H-indole reagents NaNO₂, Acetic Acid intermediate 3-Nitrosoindole Intermediate reagents->intermediate Nitrosation rearrangement Intramolecular Rearrangement intermediate->rearrangement Spontaneous product 4-Fluoro-1H-indazole-3-carbaldehyde rearrangement->product RouteB start Substituted 2-halobenzonitrile step1 Indazole Formation (e.g., with Hydrazine) start->step1 indazole 4-Fluoro-1H-indazole step1->indazole step2 C3-Halogenation (e.g., I₂, NBS) indazole->step2 halo_indazole 3-Halo-4-fluoro-1H-indazole step2->halo_indazole step3 C3-Formylation (e.g., Metal-catalyzed carbonylation or Lithiation + Formylating agent) halo_indazole->step3 product 4-Fluoro-1H-indazole-3-carbaldehyde step3->product

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a research chemical extends beyond its application in the lab; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluoro-1H-indazole-3-carbaldehyde, a fluorinated heterocyclic compound used in drug discovery and materials science.[1][2] The procedures outlined here are grounded in established safety principles to protect laboratory personnel, the wider community, and the environment.

The core principle of this guide is risk mitigation through informed action. The molecular structure of 4-Fluoro-1H-indazole-3-carbaldehyde—featuring an indazole ring, a reactive aldehyde group, and a halogen (fluorine)—necessitates its classification as a hazardous chemical waste.[3] This dictates a disposal pathway that is distinct from non-hazardous laboratory refuse.

Hazard Identification and Risk Assessment: A Data-Driven Approach

A specific Safety Data Sheet (SDS) for 4-Fluoro-1H-indazole-3-carbaldehyde was not available in the public domain at the time of this writing. Therefore, a presumptive hazard profile has been constructed based on data from structurally analogous compounds, such as other halogenated indazole aldehydes and fluoro-aromatic aldehydes.[4][5] This proactive approach allows for the implementation of robust safety measures.

It is imperative to always consult the specific SDS provided by your chemical supplier before handling and disposal.

The primary hazards associated with compounds of this class include irritation to the skin and eyes, and potential respiratory tract irritation.[4][5]

Hazard Class GHS Pictogram Hazard Statement Rationale Based on Analogs
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.Halogenated aromatic compounds frequently exhibit skin irritant properties.[4][5]
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.Direct contact with powders or solutions of similar chemicals can cause significant eye irritation.[4][5]
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.Inhalation of dust from fine powders can lead to irritation of the respiratory system.[4]
Acute Oral Toxicity GHS07 (Exclamation Mark)H302: Harmful if swallowed.The non-fluorinated parent compound, Indazole-3-carbaldehyde, is classified as harmful if swallowed.[6] It is prudent to assume the same for its fluorinated derivative.

The Cardinal Rule: Segregation of Halogenated Organic Waste

Under no circumstances should 4-Fluoro-1H-indazole-3-carbaldehyde or its containers be disposed of in standard trash or poured down the sink.[7][8] The fluorine atom classifies it as a halogenated organic compound .[3] This is the single most critical factor determining its disposal pathway.

The rationale for this segregation is twofold:

  • Regulatory Compliance: Environmental protection agencies, such as the U.S. EPA, have stringent regulations for the treatment and disposal of halogenated wastes.[9]

  • Treatment Methodology: Halogenated waste streams are typically destined for high-temperature incineration.[3][9] During this process, the resulting acidic gases (like hydrogen fluoride) must be neutralized by specialized "scrubbers" to prevent their release into the atmosphere. Mixing halogenated and non-halogenated waste complicates and increases the cost of this process.

The following diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Form cluster_2 Step 2: Segregate and Contain cluster_3 Step 3: Final Disposal Pathway start 4-Fluoro-1H-indazole-3-carbaldehyde Waste decision1 What is the form of the waste? start->decision1 solid_waste Solid Waste (e.g., residual powder, contaminated weigh paper) decision1->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in organic solvents) decision1->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) decision1->sharps_waste Sharps container_solid Collect in a labeled, sealed container for 'Solid Halogenated Organic Waste' solid_waste->container_solid container_liquid Collect in a labeled, sealed container for 'Liquid Halogenated Organic Waste' liquid_waste->container_liquid container_sharps Place in a designated, puncture-proof 'Sharps Waste' container sharps_waste->container_sharps pickup Store in Satellite Accumulation Area and request EHS pickup container_solid->pickup container_liquid->pickup container_sharps->pickup

Caption: Waste Segregation Workflow for 4-Fluoro-1H-indazole-3-carbaldehyde.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Prepare the Waste Container
  • Selection: Choose a container that is in good condition, free of leaks, and has a secure, screw-top lid. The container must be chemically compatible with the waste. For solutions, ensure the container material is compatible with the solvent used.[10] High-density polyethylene (HDPE) containers are often suitable.

  • Labeling: The container must be clearly labeled as hazardous waste. Use your institution's official hazardous waste tags. The label must include, at a minimum:

    • The full chemical name: "4-Fluoro-1H-indazole-3-carbaldehyde".

    • The words "Hazardous Waste".

    • The specific hazard characteristics (e.g., "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

Step 3: Transfer the Waste
  • Solid Waste: Carefully transfer any residual solid powder, contaminated weigh boats, or contaminated consumables (e.g., paper towels used for cleanup) into the designated "Solid Halogenated Organic Waste" container.[11] Avoid generating dust.

  • Liquid Waste: If the compound is in solution, pour it carefully into the designated "Liquid Halogenated Organic Waste" container. Do not mix incompatible waste streams. For example, do not mix acidic waste with basic waste.[3]

  • Empty Containers (Bulk Supply): The original product bottle is considered hazardous waste. Do not rinse it out. Secure the cap and place it in a designated solid waste container or manage it as instructed by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Glassware: Glassware should be decontaminated before being washed. A common procedure is to rinse the glassware with a small amount of a suitable solvent (e.g., acetone) and collect this rinseate as liquid halogenated organic waste.

Step 4: Secure and Store the Waste Container
  • Closure: Keep the waste container securely closed at all times, except when adding waste.[12]

  • Storage Location: Store the container in a designated "Satellite Accumulation Area" within your laboratory.[12] This area should be under the control of laboratory personnel, at or near the point of generation, and ideally within a ventilated cabinet or fume hood.

  • Volume Limits: Be aware of institutional limits on the volume of hazardous waste that can be accumulated in the lab (e.g., a common limit is 25 gallons of total chemical waste).[8]

Step 5: Arrange for Final Disposal
  • Once the waste container is nearly full (approximately 90% capacity) or has reached its accumulation time limit (often six months), submit a request for pickup to your institution's EHS or Hazardous Waste Management department.[8][10] Follow their specific online or paper-based request procedures.

Spill Management

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material (e.g., vermiculite or a chemical spill kit absorbent).

  • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

  • Report the spill to your laboratory supervisor or EHS department as per your institutional policy.

By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure they are not only compliant with regulations but are also upholding their professional responsibility to maintain a safe and sustainable laboratory environment.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde.
  • Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-1H-indole-3-carboxaldehyde.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Indole-3-carboxaldehyde.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11367068, Indazole-3-carbaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Oslo. (2022). Chemical and Hazardous Waste Guide.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation.
  • CymitQuimica. (n.d.). Safety Data Sheet: 6-Bromo-1H-indazole-4-carbaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxaldehyde.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation.
  • Neilson, A. H., et al. (1990). Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures. Applied and Environmental Microbiology, 56(8), 2266–2276.

Sources

Personal protective equipment for handling 4-Fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-Fluoro-1H-indazole-3-carbaldehyde

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations

This guide provides essential safety protocols for handling 4-Fluoro-1H-indazole-3-carbaldehyde (CAS No. 518987-93-4), a versatile fluorinated indazole building block used in pharmaceutical and materials science research.[1] Due to the reactive nature of the aldehyde functional group and the toxicological profile of related heterocyclic compounds, a stringent adherence to safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational procedures to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for 4-Fluoro-1H-indazole-3-carbaldehyde is limited, data from structurally similar aromatic aldehydes and indazole derivatives indicate a clear hazard profile. Analogous compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4] Therefore, it is prudent to handle this compound with a high degree of caution.

Primary Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin Contact: Causes skin irritation.[2]

  • Eye Contact: Risk of serious eye damage.[2][3]

  • Inhalation: May cause respiratory tract irritation upon inhalation of dust.[2][4]

All laboratory activities involving this compound must be preceded by a risk assessment, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[5] This involves evaluating the quantities being used, the nature of the procedure, and the potential for exposure.

The Hierarchy of Controls: Beyond PPE

Personal protective equipment is the final line of defense. Before relying on PPE, more effective engineering and administrative controls must be implemented.[6]

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of 4-Fluoro-1H-indazole-3-carbaldehyde.[7] This includes weighing, transfers, and preparation of solutions to prevent the inhalation of airborne particulates. The fume hood provides primary containment and protects the user and the laboratory environment.

  • Administrative Controls: Access to areas where this chemical is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).[7][8]

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is required for any work with this compound.[9] The following table summarizes the requirements for different laboratory tasks.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile)Full-Buttoned Lab CoatNot required inside a certified fume hood. N95/FFP2 respirator if potential for dust exposure exists outside of primary containment.
Solution Preparation & Use Chemical Splash GogglesDouble-Gloved (Nitrile)Full-Buttoned Lab CoatNot required inside a certified fume hood.
Small Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatAir-Purifying Respirator (APR) with combination organic vapor/particulate cartridges.
Detailed PPE Specifications
  • Eye and Face Protection: Due to the risk of serious eye irritation, standard safety glasses are insufficient.[2][3] Chemical splash goggles that form a seal around the eyes are mandatory.[10] For operations with a higher risk of splashing, such as transferring solutions or cleaning up spills, a full-face shield must be worn in addition to goggles.[4]

  • Hand Protection: Nitrile gloves provide good resistance to a range of chemicals and are recommended for handling 4-Fluoro-1H-indazole-3-carbaldehyde.[10] Double-gloving is a critical best practice; it provides a backup barrier in case of an undetected puncture in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[11]

  • Body Protection: A full-length, buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.[12] For tasks involving larger quantities or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[13]

  • Respiratory Protection: All work with the solid form of this chemical must be performed in a fume hood to avoid inhaling dust.[3][14] If, under exceptional circumstances, work must be done outside of a containment device where dust may be generated, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required.[4]

Procedural Workflow and Safety Protocols

The following diagram and protocols outline the complete lifecycle of handling 4-Fluoro-1H-indazole-3-carbaldehyde in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase risk_assessment 1. Conduct Risk Assessment (Review SDS) ppe_check 2. Don Required PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_check hood_prep 3. Prepare & Verify Fume Hood ppe_check->hood_prep weigh 4. Weigh Solid Compound (Inside Hood) hood_prep->weigh dissolve 5. Prepare Solution (Add solid to solvent) weigh->dissolve react 6. Perform Experiment dissolve->react decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate waste 8. Segregate & Label Hazardous Waste decontaminate->waste doff_ppe 9. Doff PPE Correctly waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Chemical Handling & Safety Workflow Diagram.

Step-by-Step Handling Protocol
  • Preparation : Before handling, review the SDS and ensure a chemical spill kit is accessible. Don all required PPE: chemical splash goggles, a buttoned lab coat, and double nitrile gloves.[2]

  • Containment : Perform all manipulations within a certified chemical fume hood with the sash at the lowest practical height.

  • Weighing : Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of solid, minimizing the creation of dust.

  • Solution Preparation : Add the solid 4-Fluoro-1H-indazole-3-carbaldehyde to the solvent. Never add solvent to the bulk solid.

  • Post-Handling : After the procedure, decontaminate all surfaces and equipment. Remove and wash any contaminated clothing or gloves before reuse.[12]

Emergency Procedures: Spill & Exposure
  • Small Spill (Solid) :

    • Alert others in the area.

    • Wearing appropriate PPE (including respiratory protection if needed), gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully sweep the material into a designated hazardous waste container.[12][14] Avoid generating dust.

    • Clean the spill area with a suitable solvent and decontaminant.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

Decontamination and Waste Disposal

All materials contaminated with 4-Fluoro-1H-indazole-3-carbaldehyde, including gloves, weigh boats, and absorbent pads, must be treated as hazardous waste.

  • Collection : Place all contaminated solid and liquid waste into a clearly labeled, sealable hazardous waste container.[15]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[12][15]

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local and national regulations.[2]

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Indazole. Retrieved from Fisher Scientific.

  • Ossila. (n.d.). 4-Fluoro-1H-indazole. Retrieved from Ossila.

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from UAH.

  • AK Scientific, Inc. (n.d.). 4-FLUORO-3-(1H)INDAZOLE CARBOXALDEHYDE (CAS No. 518987-93-4) SDS. Retrieved from AK Scientific, Inc.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde. Retrieved from AK Scientific, Inc.

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Imidazole-4-carboxaldehyde. Retrieved from Fisher Scientific.

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from Fisher Scientific.

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Fluoro-1H-indazole-3-carbaldehyde. Retrieved from Capot Chemical.

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from Fisher Scientific.

  • Synquest Labs. (2018, November 14). 1H-Indole-3-carboxaldehyde Safety Data Sheet. Retrieved from Synquest Labs.

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA.

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from ChemTalk.

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA.

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from Compliancy Group.

  • European Chemicals Agency. (2023, June 9). Substance Information. Retrieved from ECHA.

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from CHEMM.

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta Blog.

  • Administration for Strategic Preparedness and Response. (n.d.). OSHA Standards for Biological Laboratories. Retrieved from ASPR.

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from Oregon OSHA.

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from Allan Chemical Corporation.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.